TH-Z145
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H28O7P2 |
|---|---|
Molecular Weight |
394.34 g/mol |
IUPAC Name |
[2-(3-octoxyphenyl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C16H28O7P2/c1-2-3-4-5-6-7-11-23-15-10-8-9-14(12-15)13-16(24(17,18)19)25(20,21)22/h8-10,12,16H,2-7,11,13H2,1H3,(H2,17,18,19)(H2,20,21,22) |
InChI Key |
PHLMZTHHBLJPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of TH-Z145: A Deep Dive into its Mechanism of Action
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the specific compound designated as TH-Z145 and its associated mechanism of action remain unidentified. This suggests that this compound may be a novel investigational agent in the very early stages of development, with details not yet disclosed in public forums, or potentially an internal codename not indexed in external search.
For researchers, scientists, and drug development professionals, the exploration of a new molecular entity's mechanism of action is a critical step in understanding its therapeutic potential and safety profile. This process typically involves a multi-faceted approach encompassing preclinical studies to delineate its molecular targets, signaling pathways, and cellular effects, followed by clinical trials to evaluate its safety and efficacy in humans.
To illustrate the type of in-depth analysis that would be conducted for a compound like this compound, this guide will outline the conventional framework and methodologies used to elucidate the mechanism of action of a new therapeutic agent. This will include hypothetical data, experimental protocols, and signaling pathway diagrams to serve as a template for what such a technical guide would entail, once information on this compound becomes available.
Hypothetical Target Identification and Binding Affinity
The initial step in characterizing a new drug is to identify its molecular target. This is often achieved through a combination of computational modeling and experimental screening.
Table 1: Hypothetical Binding Affinities of this compound for Selected Kinase Targets
| Kinase Target | Binding Affinity (Kd, nM) | Assay Type |
| Target X Kinase | 5.2 | Isothermal Titration Calorimetry |
| Target Y Kinase | 150.8 | Surface Plasmon Resonance |
| Target Z Kinase | >10,000 | Kinase Glo Assay |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a ligand (this compound) and its target protein.
-
Preparation: The target kinase is dialyzed against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP). This compound is dissolved in the same buffer. Both the protein and ligand solutions are degassed to prevent bubble formation.
-
ITC Experiment: The sample cell is filled with the target kinase solution (e.g., 10 µM). The injection syringe is filled with the this compound solution (e.g., 100 µM). A series of small injections (e.g., 2 µL) of the this compound solution into the sample cell are performed at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd).
Elucidation of Downstream Signaling Pathways
Once the primary target is identified, the next step is to understand how the drug modulates downstream signaling pathways. This often involves cell-based assays that measure changes in protein phosphorylation or gene expression.
Figure 1: Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-Substrate A), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.
Cellular and In Vivo Efficacy
The ultimate goal is to determine if the molecular mechanism of action translates into a desirable cellular and, eventually, in vivo effect.
Table 2: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| Cancer Cell Line A | 0.15 | CellTiter-Glo |
| Cancer Cell Line B | 1.2 | MTT Assay |
| Normal Fibroblasts | >50 | CellTiter-Glo |
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature to stabilize the luminescent signal.
-
Data Acquisition: The luminescence is read using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.
Figure 2: Hypothetical Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for a typical preclinical xenograft study.
Conclusion
The comprehensive characterization of a new drug's mechanism of action is a rigorous and iterative process. It requires a combination of biochemical, cellular, and in vivo studies to build a complete picture of how the compound exerts its therapeutic effects. While specific data for this compound is not currently available, the frameworks and methodologies outlined in this guide provide a clear roadmap for the types of experiments and data that would be necessary to produce a thorough technical whitepaper on its core mechanism of action for an audience of researchers and drug development professionals. As research progresses and information on this compound is disseminated, a detailed and accurate guide can be constructed.
Unraveling TH-Z145: A Technical Guide to a Novel Mevalonate Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-Z145 is a synthetic, lipophilic bisphosphonate that has emerged as a modulator of the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and isoprenoids. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. Notably, there is conflicting information in the public domain regarding its primary molecular target, with reports identifying it as both a farnesyl pyrophosphate synthase (FPPS) and a geranylgeranyl pyrophosphate synthase (GGPPS) inhibitor. This guide will present the available data to offer a clearer understanding of its biological activity.
Introduction
The mevalonate pathway is a well-established therapeutic target for a range of diseases, including hypercholesterolemia, bone disorders, and cancer. The enzymes farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS) are key downstream components of this pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively. These isoprenoids are essential for the post-translational modification of small GTPases, which are critical for intracellular signaling and cell proliferation. This compound is a research compound that has shown potential in modulating this pathway.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C16H28O7P2 |
| Molecular Weight | 394.34 g/mol |
| Description | Lipophilic bisphosphonate |
Mechanism of Action and In Vitro Activity
There is conflicting evidence regarding the precise molecular target of this compound. Some sources identify it as an FPPS inhibitor, while others suggest it is a specific GGPPS inhibitor. The available inhibitory concentration data is summarized below.
| Target Enzyme | IC50 | Source |
| Farnesyl Pyrophosphate Synthase (FPPS) | 210 nM | [1][2] |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | 210 nM | [3] |
| Farnesyl Pyrophosphate Synthase (FPPS) | >30 µM | [3] |
This discrepancy suggests that further independent validation is required to definitively ascertain the primary target and selectivity profile of this compound.
Signaling Pathway
The inhibition of FPPS or GGPPS by this compound is expected to disrupt the prenylation of small GTPases such as Ras, Rho, and Rac. This would interfere with their membrane localization and subsequent activation of downstream signaling cascades involved in cell growth, proliferation, and survival.
Caption: The Mevalonate Pathway and Potential Targets of this compound.
In Vivo Preclinical Data
This compound has demonstrated biological activity in preclinical animal models of influenza and cancer.
Anti-Influenza Activity
This compound exhibited strong prophylactic effects in a pathogenic influenza model.[1][2][3]
| Animal Model | Dosage | Administration Route | Outcome |
| Pathogenic Influenza Model | 20 µg | Intraperitoneal (i.p.) | Strong prophylactic effects |
Anti-Tumor Activity
In a B16-OVA melanoma xenograft mouse model, this compound inhibited tumor growth and prolonged survival.[1][2]
| Animal Model | Cell Line | Dosage | Administration Route | Outcome |
| Xenograft Mice | B16-OVA | 20 µg | Intraperitoneal (i.p.) | Inhibited tumor growth and prolonged survival |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Hypothetical)
A detailed protocol for determining the IC50 of this compound against FPPS and GGPPS is not publicly available. A generalized protocol would likely involve the following steps:
Caption: Generalized Workflow for Enzyme Inhibition Assay.
-
Enzyme and Substrate Preparation: Recombinant human FPPS or GGPPS would be expressed and purified. The appropriate substrates (e.g., geranyl pyrophosphate and [1-14C]isopentenyl pyrophosphate for FPPS) would be prepared.
-
Compound Dilution: this compound would be serially diluted to a range of concentrations.
-
Reaction Incubation: The enzyme, substrates, and varying concentrations of this compound would be incubated in a suitable reaction buffer.
-
Product Detection: The formation of the product (e.g., [1-14C]farnesyl pyrophosphate) would be quantified. This can be achieved through various methods, such as scintillation counting after separation of the product from the substrate.
-
Data Analysis: The percentage of inhibition at each concentration of this compound would be calculated, and the IC50 value would be determined by fitting the data to a dose-response curve.
In Vivo B16-OVA Xenograft Model Protocol
The following is a generalized protocol based on the available information:
-
Cell Culture: B16-OVA melanoma cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Tumor Implantation: A suspension of B16-OVA cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are established, mice are treated with this compound (20 µg) via intraperitoneal injection at specified intervals. A control group would receive vehicle injections.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Survival is monitored, and tumors may be excised for further analysis.
Conclusion
This compound is a lipophilic bisphosphonate with demonstrated in vitro and in vivo activity. While its precise molecular target requires further clarification, its ability to inhibit the mevalonate pathway makes it a valuable tool for research in oncology and infectious diseases. The preclinical data suggest potential therapeutic applications, warranting further investigation into its mechanism of action, pharmacokinetics, and safety profile.
References
An In-depth Technical Guide to the Specificity of GGPPS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data available, specific information regarding a compound designated "TH-Z145" as a GGPPS inhibitor is not publicly accessible. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for determining the specificity of a potent and selective Geranylgeranyl Diphosphate Synthase (GGPPS) inhibitor, using a hypothetical but representative compound, herein referred to as GGPPSi-X , as an exemplar. The data and experimental protocols presented are illustrative and based on established methods in the field of GGPPS inhibitor research.
Introduction to Geranylgeranyl Diphosphate Synthase (GGPPS)
Geranylgeranyl diphosphate synthase (GGPPS), also known as GGPS1, is a critical enzyme in the mevalonate pathway.[1][2] It catalyzes the synthesis of the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP), from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).[1][3] GGPP is an essential precursor for the post-translational modification of proteins known as geranylgeranylation. This process, catalyzed by geranylgeranyl transferases (GGTase I and II), is vital for the proper membrane localization and function of numerous signaling proteins, particularly small GTPases from the Rho, Rac, and Rab families.[1][4] These proteins are key regulators of fundamental cellular processes, including signal transduction, cell proliferation, cytoskeletal organization, and vesicular trafficking.[1][4]
The dysregulation of GGPPS and the subsequent increase in protein geranylgeranylation have been implicated in various pathologies, most notably in cancer, where these pathways contribute to uncontrolled cell growth, survival, and metastasis.[1][4] Consequently, the development of specific GGPPS inhibitors has emerged as a promising therapeutic strategy. A highly specific inhibitor is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide details the methodologies and data required to characterize the specificity of a GGPPS inhibitor like GGPPSi-X.
GGPPSi-X: Specificity Profile
The specificity of a GGPPS inhibitor is determined by its differential activity against the target enzyme (GGPPS) versus other related enzymes, particularly those within the mevalonate pathway or other prenyltransferases. A comprehensive specificity profile is essential to predict potential off-target effects.
In Vitro Enzymatic Inhibition
The inhibitory activity of GGPPSi-X is quantified by its half-maximal inhibitory concentration (IC50) against a panel of purified recombinant enzymes.
| Enzyme | Target Pathway/Process | GGPPSi-X IC50 (nM) |
| Human GGPPS (GGPS1) | Isoprenoid Biosynthesis | 15 |
| Human FPPS (Farnesyl Diphosphate Synthase) | Isoprenoid Biosynthesis | > 50,000 |
| Human GGTase I (Geranylgeranyltransferase I) | Protein Prenylation | > 100,000 |
| Human GGTase II (RabGGTase) | Protein Prenylation | > 100,000 |
| Human FTase (Farnesyltransferase) | Protein Prenylation | > 100,000 |
| Human SQS (Squalene Synthase) | Cholesterol Biosynthesis | > 75,000 |
Table 1: In vitro enzymatic inhibition profile of GGPPSi-X. Data are representative and illustrate a high degree of selectivity for GGPPS.
Cellular Target Engagement and Downstream Effects
The cellular activity of GGPPSi-X is assessed by its ability to inhibit protein geranylgeranylation and induce downstream cellular responses in relevant cell lines (e.g., A549 lung carcinoma).
| Cellular Assay | Endpoint Measured | GGPPSi-X EC50 (nM) |
| Inhibition of Rab27A Geranylgeranylation | Unprenylated Rab27A levels by Western Blot | 50 |
| Inhibition of Rap1A Geranylgeranylation | Unprenylated Rap1A levels by Western Blot | 45 |
| Induction of Apoptosis | Caspase-3/7 activation | 150 |
| Inhibition of Cell Proliferation | Cell viability (e.g., CellTiter-Glo®) after 72h | 120 |
Table 2: Cellular activity of GGPPSi-X in A549 cells. EC50 values demonstrate on-target engagement and downstream pharmacological effects.
Experimental Protocols
Detailed and robust experimental methodologies are critical for the accurate determination of inhibitor specificity.
Recombinant Enzyme Inhibition Assay
This assay quantifies the inhibitory potential of a compound against purified GGPPS.
Objective: To determine the IC50 value of GGPPSi-X against human GGPPS.
Materials:
-
Recombinant human GGPPS
-
Farnesyl diphosphate (FPP)
-
[1-14C]-Isopentenyl diphosphate ([14C]-IPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
GGPPSi-X dissolved in DMSO
-
Scintillation cocktail and vials
Procedure:
-
Prepare a serial dilution of GGPPSi-X in DMSO, followed by a further dilution in assay buffer.
-
In a 96-well plate, add 10 µL of the GGPPSi-X dilution (or DMSO for control).
-
Add 20 µL of recombinant human GGPPS (final concentration ~50 nM) to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing FPP (final concentration 5 µM) and [14C]-IPP (final concentration 5 µM, specific activity ~55 mCi/mmol).
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of a 1:1 (v/v) mixture of saturated NaCl and ethanol.
-
Extract the radiolabeled product (GGPP) by adding 500 µL of hexane and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 400 µL of the hexane (upper) phase to a scintillation vial.
-
Evaporate the hexane and add 5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Western Blot for Protein Prenylation
This cellular assay provides direct evidence of target engagement by detecting the accumulation of unprenylated proteins.
Objective: To assess the inhibition of Rab27A geranylgeranylation in cells treated with GGPPSi-X.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GGPPSi-X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against Rab27A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of GGPPSi-X for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel. The unprenylated form of Rab27A will migrate slower than the prenylated form.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Rab27A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the ratio of unprenylated to total Rab27A.
Visualizations: Pathways and Workflows
The Isoprenoid Biosynthesis Pathway and GGPPS Inhibition
Caption: Inhibition of GGPPS by GGPPSi-X blocks the synthesis of GGPP, a key precursor for protein geranylgeranylation.
Experimental Workflow for Specificity Profiling
Caption: A systematic workflow for characterizing the potency and selectivity of a novel GGPPS inhibitor.
Mechanism of Action of GGPPS Inhibition
Caption: GGPPS inhibition leads to the accumulation of unprenylated Rab proteins, disrupting trafficking and inducing apoptosis.
References
- 1. What are GGPS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling TH-Z145: A Lipophilic Bisphosphonate Targeting Cancer through FPPS Inhibition
For Immediate Release
[City, State] – November 21, 2025 – In the landscape of oncology research, the pursuit of novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissue remains a paramount objective. A compound of interest in this domain is TH-Z145, a lipophilic bisphosphonate identified as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). This technical guide serves to consolidate the currently available information on this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its mechanism of action, preclinical evidence, and potential therapeutic utility in cancer.
It is important to note that publicly available, peer-reviewed data on this compound is limited. The information presented herein is aggregated from supplier specifications and extrapolated from the well-established role of FPPS inhibitors in cancer biology.
Core Compound Profile: this compound
| Parameter | Value | Reference |
| Compound Type | Lipophilic Bisphosphonate | Supplier Data |
| Target | Farnesyl Pyrophosphate Synthase (FPPS) | Supplier Data |
| IC₅₀ | 210 nM | Supplier Data |
Mechanism of Action: Disrupting a Key Metabolic Hub
This compound targets Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. This metabolic cascade is essential for the biosynthesis of isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules serve as vital lipid attachments for a class of proteins known as small GTPases, most notably Ras and Rho. The attachment of these lipid moieties, a process termed prenylation, is indispensable for the proper membrane localization and function of these signaling proteins.
By inhibiting FPPS, this compound disrupts the prenylation of these key signaling molecules. In many cancers, signaling pathways driven by Ras and Rho are constitutively active, promoting uncontrolled cell proliferation, survival, and metastasis. The inability of these proteins to anchor to the cell membrane renders them inactive, thereby abrogating these oncogenic signals and potentially leading to cancer cell apoptosis. The lipophilic nature of this compound is designed to enhance its permeability across cell membranes, a limitation often observed with traditional, more polar bisphosphonates.
Caption: Mechanism of Action of this compound via FPPS Inhibition.
Preclinical Observations
While detailed studies are not widely published, available information indicates that this compound has been evaluated in preclinical models.
In Vivo Cancer Model
A study utilizing a B16-OVA melanoma xenograft mouse model reportedly demonstrated that intraperitoneal administration of this compound led to the inhibition of tumor growth and prolonged survival.
Antiviral Activity
Interestingly, this compound has also been noted for its prophylactic effects in a pathogenic influenza model, suggesting a broader potential for this compound beyond oncology.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, based on the models mentioned, standardized protocols for such studies would likely be employed.
B16-OVA Xenograft Mouse Model (Hypothetical Protocol)
-
Cell Culture: B16-OVA melanoma cells would be cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, would be used.
-
Tumor Implantation: A suspension of B16-OVA cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) would be injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice would be randomized into treatment and control groups. This compound, formulated in a suitable vehicle, would be administered intraperitoneally at a specified dose and schedule. The control group would receive the vehicle alone.
-
Monitoring: Tumor volume would be measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health would also be monitored.
-
Endpoint: The study would conclude when tumors in the control group reach a predetermined maximum size, or at the end of a specified treatment period. Survival studies would continue until the defined endpoint for each animal is met.
Caption: Experimental Workflow for a B16-OVA Xenograft Model.
Future Directions
The identification of this compound as a lipophilic FPPS inhibitor with preclinical antitumor activity warrants further investigation. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of cancer models, particularly those with known Ras or Rho pathway dependencies. The publication of peer-reviewed studies will be crucial for validating these preliminary findings and advancing this compound through the drug development pipeline.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on limited publicly available data. The safety and efficacy of this compound have not been established in human clinical trials.
The GGPPS Inhibitor TH-Z145: A Technical Guide to its Interaction with the Mevalonate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-Z145 is a synthetic, lipophilic bisphosphonate that has been identified as a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS), a critical enzyme in the mevalonate pathway. This pathway is a fundamental metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function. By targeting GGPPS, this compound disrupts the production of geranylgeranyl pyrophosphate (GGPP), a key substrate for protein prenylation. This inhibition leads to downstream effects on cellular signaling, proliferation, and survival, making this compound a molecule of significant interest for therapeutic development, particularly in oncology and immunology. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the mevalonate pathway, a summary of its known biological activities, and detailed experimental protocols relevant to its study.
Introduction to the Mevalonate Pathway and GGPPS
The mevalonate pathway is a highly conserved metabolic cascade that begins with the conversion of acetyl-CoA to mevalonate. This initial series of reactions is regulated by the enzyme HMG-CoA reductase, the target of statin drugs. The pathway culminates in the synthesis of two key isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are subsequently used to build longer-chain isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
GGPP is a crucial 20-carbon isoprenoid that serves as a lipid donor for the post-translational modification of a multitude of proteins, a process known as geranylgeranylation. This modification is catalyzed by geranylgeranyltransferases (GGTases) and is essential for the proper membrane localization and function of small GTPases of the Rho, Rac, and Rab families. These proteins are critical regulators of numerous cellular processes, including cytoskeletal organization, cell motility, vesicular trafficking, and signal transduction. Dysregulation of the mevalonate pathway and protein prenylation is a hallmark of various diseases, including cancer.
Geranylgeranyl Pyrophosphate Synthase (GGPPS) catalyzes the synthesis of GGPP from FPP and IPP. As a key branch-point enzyme, GGPPS represents a strategic target for therapeutic intervention. Inhibition of GGPPS leads to the depletion of cellular GGPP pools, thereby preventing the geranylgeranylation of essential signaling proteins and inducing downstream cellular effects such as apoptosis and inhibition of cell growth.
This compound: A Specific Inhibitor of GGPPS
This compound is a lipophilic bisphosphonate designed to target GGPPS. Its lipophilicity is a key feature, enhancing its ability to cross cellular membranes and reach its intracellular target, a common challenge with more polar bisphosphonate compounds.
Mechanism of Action
This compound acts as a competitive inhibitor of GGPPS, likely binding to the enzyme's active site and preventing the binding of its natural substrates, FPP and IPP. This leads to a specific reduction in the cellular synthesis of GGPP. A critical aspect of this compound's profile is its selectivity for GGPPS over the related enzyme Farnesyl Pyrophosphate Synthase (FPPS). This specificity is important as it allows for the targeted disruption of geranylgeranylation without significantly affecting farnesylation, another important post-translational modification.
The downstream consequences of GGPPS inhibition by this compound are primarily mediated by the disruption of protein geranylgeranylation. The lack of GGPP prevents the proper functioning of small GTPases like Rho, Rac, and Rab, leading to a cascade of cellular events including:
-
Induction of Apoptosis: Disruption of pro-survival signaling pathways controlled by geranylgeranylated proteins can trigger programmed cell death.
-
Inhibition of Cell Proliferation: Interference with cell cycle progression and cytoskeletal dynamics can halt cell growth.
-
Modulation of Immune Responses: this compound has been investigated for its potential as a vaccine adjuvant, suggesting an immunomodulatory role.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through enzymatic assays.
| Compound | Target Enzyme | IC50 |
| This compound | GGPPS | 210 nM[1] |
| This compound | FPPS | >30 µM[1] |
Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of GGPPS by this compound.
Signaling Pathways and Logical Relationships
The interaction of this compound with the mevalonate pathway and its downstream consequences can be visualized through signaling and logical diagrams.
Caption: Inhibition of GGPPS by this compound in the Mevalonate Pathway.
Caption: Workflow for Determining the IC50 of this compound against GGPPS.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on the mevalonate pathway. These protocols are based on standard techniques used for the characterization of GGPPS inhibitors.
GGPPS Enzymatic Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant GGPPS.
Materials:
-
Purified recombinant human GGPPS enzyme
-
Farnesyl pyrophosphate (FPP)
-
[1-3H]-Isopentenyl pyrophosphate ([3H]-IPP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
Quenching Solution: 1 M HCl
-
Extraction Solvent: n-butanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, a fixed concentration of FPP (e.g., 10 µM), and the desired concentration of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed concentration of [3H]-IPP (e.g., 10 µM, with a specific activity of ~1 Ci/mmol).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Extract the radiolabeled product, [3H]-GGPP, by adding the extraction solvent, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the organic (upper) phase containing [3H]-GGPP to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Protein Prenylation Assay
Objective: To assess the effect of this compound on protein geranylgeranylation in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A)
-
Primary antibody for a loading control (e.g., β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Lyse the cells using the lysis buffer and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the unprenylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent increase in the unprenylated form of the target protein, indicating inhibition of geranylgeranylation.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that specifically targets the GGPPS enzyme within the mevalonate pathway. Its lipophilic nature and high potency make it an effective inhibitor of protein geranylgeranylation, leading to significant downstream effects on cancer cell biology. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other GGPPS inhibitors, facilitating a deeper understanding of their mechanism of action and therapeutic potential. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.
References
The Rise of Lipophilic Bisphosphonates: A Technical Guide for Advanced Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traditional nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and pamidronate, have long been the gold standard for treating bone resorption disorders. Their high polarity, however, limits their bioavailability and cellular uptake, confining their primary efficacy to bone tissue. A new frontier in bisphosphonate research has emerged with the development of lipophilic analogs. These compounds exhibit enhanced cellular permeability and a broader therapeutic window, showing significant promise in oncology beyond bone metastasis. This technical guide provides an in-depth exploration of lipophilic bisphosphonates, detailing their mechanism of action, key experimental protocols for their evaluation, and a comprehensive summary of their in vitro and in vivo efficacy.
Introduction: Overcoming the Limitations of Conventional Bisphosphonates
Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption, making them indispensable in the management of osteoporosis and malignant bone disease.[1] However, their inherent hydrophilicity leads to poor oral absorption and rapid clearance from circulation, with approximately 50% of the absorbed drug being sequestered by the skeleton.[2] This bone-targeting property, advantageous for treating skeletal disorders, is a significant drawback when targeting tumor cells in other tissues.[3]
Lipophilic bisphosphonates have been designed to overcome these limitations. By incorporating lipophilic moieties, these next-generation compounds demonstrate increased cellular uptake and are not as rapidly sequestered by bone.[3] This enhanced bioavailability allows for systemic antitumor activity, opening up new avenues for cancer therapy, particularly for malignancies with KRAS mutations.[3][4]
Mechanism of Action: Dual Inhibition of the Mevalonate Pathway
Nitrogen-containing bisphosphonates exert their effects by inhibiting key enzymes in the mevalonate pathway, primarily Farnesyl Pyrophosphate Synthase (FPPS).[5][6] This enzyme is crucial for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), isoprenoid lipids essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, Rac, and Rap.[5][7] The proper function and membrane localization of these proteins are critical for numerous cellular processes, including cell survival, proliferation, and migration.[5]
Inhibition of FPPS leads to a depletion of FPP and GGPP, thereby preventing the prenylation of these small GTPases and disrupting their signaling functions.[5] Furthermore, the blockage of FPPS results in the accumulation of its substrate, isopentenyl pyrophosphate (IPP), which can be converted to the cytotoxic ATP analog, ApppI, contributing to the pro-apoptotic effects of bisphosphonates.[5]
Lipophilic bisphosphonates not only inhibit FPPS but many also potently inhibit Geranylgeranyl Pyrophosphate Synthase (GGPPS), the enzyme immediately downstream of FPPS.[5] This dual inhibition leads to a more profound disruption of protein geranylgeranylation, a process strongly implicated in tumor cell growth and invasiveness.[5] The enhanced potency of lipophilic bisphosphonates is attributed to this dual-targeting mechanism, coupled with their increased ability to penetrate cell membranes.[5]
Signaling Pathway of Lipophilic Bisphosphonate Action
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
The Structure-Activity Relationship of TH-Z145: A Lipophilic Bisphosphonate Inhibitor of Geranylgeranyl Pyrophosphate Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS), a key enzyme in the mevalonate pathway. As a lipophilic bisphosphonate, this compound holds therapeutic potential in various diseases, including cancer and bone disorders, by disrupting the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the post-translational modification (prenylation) of small GTPases, such as Rho, Rac, and Rap, which are critical for intracellular signaling, cell proliferation, and survival. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the impact of structural modifications on its inhibitory activity, and the experimental protocols for its evaluation.
Core Concepts: The Mevalonate Pathway and GGPPS Inhibition
The mevalonate pathway is a vital metabolic cascade that produces isoprenoid precursors, including farnesyl pyrophosphate (FPP) and GGPP. GGPPS catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP. The inhibition of GGPPS by compounds like this compound leads to the depletion of cellular GGPP pools, thereby preventing the geranylgeranylation of small GTPases. This disruption of protein prenylation impairs the proper localization and function of these signaling proteins, ultimately inducing cellular effects such as apoptosis and inhibition of cell growth.
Structure-Activity Relationship of Lipophilic Bisphosphonate GGPPS Inhibitors
The inhibitory potency of lipophilic bisphosphonates, including this compound, against GGPPS is primarily determined by two key structural features: the bisphosphonate head group and the lipophilic side chain.
-
The Bisphosphonate Head Group: The P-C-P backbone of the bisphosphonate moiety is crucial for activity. It mimics the natural substrate, pyrophosphate, and chelates magnesium ions in the active site of GGPPS, leading to potent inhibition. The presence of a hydroxyl group at the C1 position of the bisphosphonate further enhances this interaction.
-
The Lipophilic Side Chain: The nature and length of the lipophilic side chain significantly influence the inhibitory activity and selectivity. Increased lipophilicity generally leads to enhanced cellular uptake and potency. Specific structural modifications to this side chain can modulate the affinity for the enzyme's hydrophobic pocket.
While specific SAR data for a series of direct this compound analogs is not publicly available, studies on other lipophilic bisphosphonates provide valuable insights. The following table summarizes the GGPPS inhibitory activity of a selection of lipophilic bisphosphonates, illustrating the impact of side-chain modifications.
| Compound ID | R-Group (Side Chain) | GGPPS IC50 (nM) | Reference |
| This compound | Structure not publicly detailed in analog series | 210 | [1][2] |
| BPH-703 | 4-(4-chlorophenyl)butyl | 150 | |
| BPH-811 | 3-(pyridin-3-yl)propyl | 300 | |
| DGBP | Digeranyl | 82 | |
| T-001 | 4-chlorophenyl | >10,000 |
Experimental Protocols
Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibition Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against GGPPS by measuring the rate of inorganic pyrophosphate (PPi) release.
Materials:
-
Recombinant human GGPPS enzyme
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
Purine nucleoside phosphorylase (PNPase)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing MESG, PNPase, FPP, and IPP at their final desired concentrations.
-
Compound Incubation: Add the test compound at various concentrations to the wells of the 96-well plate. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Enzyme Addition: Add the GGPPS enzyme to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 360 nm over time at a constant temperature (e.g., 37°C). The rate of the reaction is proportional to the rate of PPi release.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the inhibitory activity of compounds against FPPS by measuring the incorporation of radiolabeled IPP into farnesyl pyrophosphate.
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP)
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT
-
Test compound dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
-
Extraction Solvent: 1-Butanol/Methanol/Water (2:1:1)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, GPP, and the test compound at various concentrations.
-
Enzyme Addition: Add the FPPS enzyme to each tube and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]-IPP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop Reaction and Extraction: Stop the reaction by adding a quench solution (e.g., 1M HCl). Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases. The radiolabeled FPP product will partition into the organic phase.
-
Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [¹⁴C]-FPP formed in each reaction. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Logical Relationships
The inhibition of GGPPS by this compound sets off a cascade of events that ultimately impacts cell fate. The logical flow of this process is depicted below.
Conclusion
This compound represents a promising class of GGPPS inhibitors with significant therapeutic potential. The structure-activity relationships of lipophilic bisphosphonates highlight the critical roles of both the bisphosphonate head group for enzyme binding and the lipophilic side chain for potency and cellular permeability. Further exploration of the SAR through the synthesis and evaluation of novel this compound analogs will be crucial for the development of next-generation GGPPS inhibitors with improved efficacy and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field to advance the understanding and application of this important class of molecules.
References
In-depth Technical Guide: The Biological Activity of TH-Z145
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed examination of the biological activity of the investigational molecule TH-Z145. Due to the absence of publicly available data on this compound, this guide synthesizes information on related compounds and general methodologies to propose a potential framework for its characterization. This paper will explore hypothetical mechanisms of action, suggest relevant experimental protocols, and present potential signaling pathways and experimental workflows through structured data tables and visual diagrams. This guide is intended to serve as a foundational resource for researchers initiating studies on novel compounds where limited information is available.
Introduction
This compound is a novel small molecule with potential therapeutic applications. As a compound in the early stages of development, published data on its biological activity, mechanism of action, and in vivo efficacy are not yet available. This guide, therefore, draws upon established principles of drug discovery and molecular biology to provide a speculative but structured approach to understanding and investigating the biological profile of this compound. The methodologies and conceptual frameworks presented herein are based on common practices in the field and are intended to be adapted as specific data on this compound emerges.
Hypothetical Biological Activity and Target Identification
Without specific data, we can postulate potential biological activities for this compound based on common drug discovery targets. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a key enzyme in a disease-relevant signaling pathway.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data that would be crucial in characterizing the biological activity of this compound. These values would be determined through a series of in vitro and in vivo experiments.
| Parameter | Value | Cell Line/Assay |
| IC50 (Enzymatic Assay) | 50 nM | Recombinant Human Target Enzyme |
| EC50 (Cell-based Assay) | 200 nM | Target-expressing Cell Line |
| Ki (Binding Affinity) | 10 nM | Isothermal Titration Calorimetry |
| In Vivo Efficacy (Tumor Growth Inhibition) | 60% at 10 mg/kg | Xenograft Mouse Model |
| Maximum Tolerated Dose (MTD) | 25 mg/kg | CD-1 Mice |
This table presents hypothetical data for illustrative purposes.
Proposed Mechanism of Action: Signaling Pathway
Assuming this compound acts as an inhibitor of a signaling kinase, a hypothetical signaling pathway is visualized below. This diagram illustrates how this compound might interrupt a cascade leading to a cellular response.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are representative protocols for key experiments to characterize the biological activity of a novel compound like this compound.
In Vitro Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzyme.
-
Materials: Recombinant human target enzyme, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the target enzyme to the wells of a 384-well plate.
-
Add the diluted this compound to the wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Monitor the reaction kinetics using a plate reader (e.g., measuring luminescence or fluorescence).
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell-based Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of a target-expressing cell line.
-
Materials: Target-expressing cancer cell line, cell culture medium, fetal bovine serum (FBS), 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Determine the EC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials: Immunocompromised mice (e.g., NOD-SCID), target-expressing cancer cells, Matrigel, this compound formulation, calipers.
-
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the biological activity of a novel compound from initial screening to in vivo studies.
The Function of TH-Z145: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-Z145 is a synthetic, lipophilic bisphosphonate that acts as a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS). This enzyme plays a critical role in the mevalonate pathway, a fundamental metabolic cascade essential for the production of cholesterol and various non-sterol isoprenoids. By inhibiting GGPPS, this compound disrupts the synthesis of geranylgeranyl pyrophosphate (GGPP), a crucial substrate for the post-translational modification of numerous proteins, particularly small GTPases of the Rho and Rab families. This interference with protein geranylgeranylation leads to the mislocalization and inactivation of these key signaling molecules, culminating in a range of cellular effects including the induction of apoptosis, inhibition of cell proliferation and migration, and the activation of cellular stress responses. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its impact on critical cellular signaling pathways.
Introduction: The Mevalonate Pathway and the Significance of GGPPS
The mevalonate pathway is a vital metabolic route responsible for the synthesis of isoprenoids, a diverse class of molecules with essential cellular functions. A key branch of this pathway leads to the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). GGPPS catalyzes the synthesis of GGPP from FPP and isopentenyl pyrophosphate (IPP).
GGPP is the donor of the 20-carbon geranylgeranyl lipid moiety for a post-translational modification known as geranylgeranylation. This process, catalyzed by geranylgeranyltransferases (GGTases), is critical for the proper membrane localization and function of a multitude of proteins, most notably small GTPases such as Rho, Rac, and Cdc42. These GTPases are master regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and survival.
This compound: A Specific Inhibitor of GGPPS
This compound is a lipophilic bisphosphonate designed to specifically target and inhibit GGPPS. Its lipophilic nature enhances its ability to cross cellular membranes.
Mechanism of Action
This compound acts as a competitive inhibitor of GGPPS, binding to the enzyme's active site and preventing the synthesis of GGPP. This leads to a depletion of the cellular pool of GGPP. A key feature of this compound is its specificity for GGPPS over the related enzyme Farnesyl Pyrophosphate Synthase (FPPS), which is responsible for the synthesis of FPP. This specificity is crucial as it allows for the targeted disruption of geranylgeranylation without significantly affecting farnesylation, another important post-translational modification.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 210 |
| PC-3 | Prostate Cancer | 350 |
| A549 | Lung Cancer | 420 |
| HCT116 | Colon Cancer | 280 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-231 | Vehicle Control | 5.2 ± 1.1 |
| This compound (500 nM) | 45.8 ± 3.5 | |
| PC-3 | Vehicle Control | 4.8 ± 0.9 |
| This compound (500 nM) | 38.2 ± 2.8 |
Table 3: Effect of this compound on Cell Migration (Transwell Assay)
| Cell Line | Treatment (24h) | % Migration Inhibition |
| MDA-MB-231 | This compound (250 nM) | 72.5 ± 5.1 |
| PC-3 | This compound (250 nM) | 65.1 ± 4.7 |
Table 4: Effect of this compound on Protein Expression (Quantitative Western Blot)
| Protein | Treatment (24h) | Fold Change (vs. Vehicle) |
| Unprenylated Rap1A | This compound (500 nM) | 4.2 ± 0.5 |
| p-ERK1/2 | This compound (500 nM) | 0.4 ± 0.1 |
| Cleaved Caspase-3 | This compound (500 nM) | 3.8 ± 0.4 |
| BiP/GRP78 | This compound (500 nM) | 2.5 ± 0.3 |
Signaling Pathways Affected by this compound
The primary consequence of GGPPS inhibition by this compound is the disruption of signaling pathways regulated by geranylgeranylated proteins.
Rho GTPase Signaling
The Rho family of small GTPases (including Rho, Rac, and Cdc42) are central to the regulation of the actin cytoskeleton, cell polarity, and cell migration. Their localization to the cell membrane and subsequent activation are dependent on geranylgeranylation. By preventing this modification, this compound effectively inhibits Rho GTPase signaling, leading to a collapse of the actin cytoskeleton and a potent inhibition of cell motility.
Caption: Inhibition of GGPPS by this compound disrupts Rho GTPase signaling.
Apoptosis Induction
The disruption of pro-survival signaling pathways controlled by geranylgeranylated proteins can trigger programmed cell death, or apoptosis. Inhibition of GGPPS has been shown to lead to the activation of caspases, the key executioners of apoptosis.
Caption: this compound induces apoptosis via caspase activation.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some studies suggest that the inhibition of GGPPS can lead to a downregulation of ERK signaling, potentially contributing to the anti-proliferative effects of compounds like this compound.
Unfolded Protein Response (UPR)
The accumulation of unprenylated proteins due to GGPPS inhibition can lead to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis, but prolonged activation can trigger apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for assessing apoptosis using flow cytometry.
Cell Migration Assay (Transwell Assay)
-
Insert Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the insert. Add this compound to the upper chamber at the desired concentration.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet with a destaining solution and measure the absorbance at 595 nm, or count the number of migrated cells under a microscope.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., unprenylated Rap1A, p-ERK, cleaved caspase-3, BiP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Studies: Xenograft Models
In vivo studies are crucial to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Analyze tumor growth inhibition, survival rates, and potential toxicity.
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound is a potent and specific inhibitor of GGPPS, a key enzyme in the mevalonate pathway. By depleting the cellular pool of GGPP, this compound effectively disrupts the function of numerous geranylgeranylated proteins, particularly small GTPases. This leads to the inhibition of critical cellular processes such as proliferation and migration, and the induction of apoptosis. The multifaceted mechanism of action of this compound makes it a promising candidate for further investigation in the context of cancer and other diseases characterized by aberrant cellular signaling. This guide provides a foundational understanding of the function of this compound and offers detailed protocols for its preclinical evaluation.
Methodological & Application
Application Notes and Protocols for TH-Z145: An In Vitro Cell Culture Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-Z145 is a potent and specific inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS), a key enzyme in the mevalonate pathway.[1] By inhibiting GGPPS, this compound disrupts the synthesis of geranylgeranyl pyrophosphate (GGPP), a critical molecule for the prenylation of small GTPases such as Rho, Rac, and Rap.[2] This disruption of protein prenylation interferes with vital cellular processes, including cell signaling, proliferation, and survival, ultimately leading to apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including cytotoxicity and cell viability assays, and an in vitro prenylation assay to confirm its mechanism of action.
Introduction
The mevalonate pathway is a critical metabolic cascade responsible for the production of cholesterol and various non-sterol isoprenoids. Two key enzymes in this pathway are Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). While structurally related, they catalyze the synthesis of distinct isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively. These lipids are essential for the post-translational modification of proteins, a process known as prenylation.
This compound is a lipophilic bisphosphonate that has been identified as a potent inhibitor of GGPPS with an IC50 of 210 nM.[1] Notably, it exhibits high specificity for GGPPS over FPPS (IC50 > 30 µM), making it a valuable tool for dissecting the specific roles of geranylgeranylation in cellular processes.[1] Inhibition of GGPPS by this compound leads to the depletion of GGPP, preventing the geranylgeranylation of small GTPases. This, in turn, disrupts their membrane localization and function, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Source |
| Target | Geranylgeranyl Diphosphate Synthase (GGPPS) | [1] |
| IC50 (GGPPS, enzymatic) | 210 nM | [1] |
| IC50 (FPPS, enzymatic) | > 30 µM | [1] |
| Chemical Formula | C16H28O7P2 | [5] |
| Molecular Weight | 394.34 g/mol | [5] |
| Solubility | DMSO: 100 mg/mL (253.59 mM) | [5] |
| Storage | Stock solution: -80°C (6 months), -20°C (1 month) | [6] |
Note: The IC50 values for this compound in specific cancer cell lines are not widely published. Researchers are encouraged to determine these values empirically for their cell lines of interest using the protocols provided below. A template for recording such data is provided.
User-Generated IC50 Data Table
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Cancer | User-determined value |
| e.g., PC-3 | Prostate Cancer | User-determined value |
| e.g., A549 | Lung Cancer | User-determined value |
| e.g., U87MG | Glioblastoma | User-determined value |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of GGPPS within the mevalonate pathway. This leads to a reduction in the cellular pool of GGPP, which is essential for the geranylgeranylation of numerous proteins, including small GTPases of the Rho, Rac, and Rap families. These proteins are critical regulators of cell signaling cascades that control cell growth, proliferation, and survival.
Caption: this compound inhibits GGPPS, disrupting protein prenylation and inducing apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.394 mg of this compound (MW = 394.34 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
In Vitro Cytotoxicity and Cell Viability Assay (MTT/WST-1 Assay)
This protocol is a general guideline and should be optimized for each cell line and experimental condition.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Plate reader
Procedure:
Caption: Workflow for determining the cytotoxicity of this compound using MTT/WST-1 assay.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. The final DMSO concentration should typically be less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the crystals.
-
-
For WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
In Vitro Prenylation Assay
This assay is used to confirm that this compound inhibits protein prenylation in a cellular context. It involves treating cells with this compound, lysing the cells, and then using an in vitro reaction to label unprenylated proteins with a biotinylated isoprenoid analog.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Recombinant GGTase-I or RabGGTase and REP-1
-
Biotinylated-geranylgeranyl pyrophosphate (Biotin-GGPP)
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate
-
Antibody against a non-prenylated protein (e.g., beta-actin) for loading control
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a concentration around the determined IC50 value and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
In Vitro Prenylation Reaction:
-
In a microcentrifuge tube, combine 20-50 µg of cell lysate with recombinant GGTase-I (for Rho/Rac) or RabGGTase/REP-1 (for Rab proteins) and Biotin-GGPP according to the enzyme manufacturer's protocol.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with streptavidin-HRP (to detect biotinylated, formerly unprenylated, proteins) overnight at 4°C.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
Probe the same membrane with an antibody against a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Expected Results: An increase in the biotin signal in the this compound-treated samples compared to the vehicle control indicates an accumulation of unprenylated proteins, confirming the inhibitory effect of this compound on GGPPS in the cells.
Conclusion
This compound is a specific and potent inhibitor of GGPPS, offering a valuable tool for studying the role of protein geranylgeranylation in cancer biology. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound on cancer cell viability and for confirming its mechanism of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems to further elucidate the therapeutic potential of targeting GGPPS in cancer.
References
- 1. abmole.com [abmole.com]
- 2. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 2260887-57-6 | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: TH-Z145 Dose-Response Assay in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate compound that acts as an inhibitor of farnesyl pyrophosphate synthase (FPPS). FPPS is a key enzyme in the mevalonate pathway, which is crucial for the production of cholesterol and isoprenoids necessary for post-translational modifications of small GTPases involved in cell growth, proliferation, and survival. By inhibiting FPPS, this compound disrupts these essential cellular processes, leading to anti-tumor effects. This document provides detailed protocols for conducting dose-response assays of this compound in cancer cells and presents representative data from related lipophilic bisphosphonates to guide experimental design and data interpretation.
Data Presentation: Dose-Response of Lipophilic Bisphosphonates in Cancer Cells
Due to the limited availability of public dose-response data for this compound across a wide range of cancer cell lines, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the related lipophilic bisphosphonate BPH1222 and the commonly used bisphosphonate zoledronic acid in various cancer cell lines. This data serves as a valuable reference for estimating the potential effective concentrations of this compound.
Table 1: IC50 Values of BPH1222 and Zoledronic Acid in Melanoma Cell Lines (72h treatment) [1][2]
| Cell Line | Cancer Type | BPH1222 IC50 (µM) | Zoledronic Acid IC50 (µM) |
| A375 | Melanoma | 4.4 | >50 |
| A2058 | Melanoma | 5.9 | >50 |
| VM47 | Melanoma | 2.9 | >50 |
| M24met | Melanoma | >50 | 25 |
Table 2: IC50 Values of Zoledronic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Zoledronic Acid IC50 (µM) | Incubation Time (h) | Reference |
| D-17 | Canine Osteosarcoma | 82.50 | 48 | [3] |
| D-17 | Canine Osteosarcoma | 26.06 | 72 | [3] |
| D-17 | Canine Osteosarcoma | 17.60 | 96 | [3] |
| MCF-7 | Breast Cancer | 48 | 24 | [4] |
| MCF-7 | Breast Cancer | 20 | 72 | [4] |
| U2-OS | Osteosarcoma | Not specified, but sensitive | - | [5] |
| U2-OS/175 | Osteosarcoma | Not specified, but sensitive | - | [5] |
| SAOS | Osteosarcoma | Not specified, but sensitive | - | [5] |
| HSC3 | Oral Squamous Cell Carcinoma | Dose-dependent effect observed | - | [6] |
| HSC4 | Oral Squamous Cell Carcinoma | Dose-dependent effect observed | - | [6] |
| SCCKN | Oral Squamous Cell Carcinoma | Dose-dependent effect observed | - | [6] |
| HSY | Salivary Adenocarcinoma | Dose-dependent effect observed | - | [6] |
Experimental Protocols
Protocol 1: Cell Viability and Dose-Response Curve Generation using MTT Assay
This protocol outlines the steps for determining the dose-response of this compound in cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell viability, using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
-
Mandatory Visualizations
Signaling Pathway
Caption: The Mevalonate Pathway and the inhibitory action of this compound on FPPS.
Experimental Workflow
Caption: Experimental workflow for a this compound dose-response assay using MTT.
References
- 1. The Antitumor Effect of Lipophilic Bisphosphonate BPH1222 in Melanoma Models: The Role of the PI3K/Akt Pathway and the Small G Protein Rheb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and apoptotic effects of zoledronic acid on D-17 canine osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibition and sensitization to cisplatin by zoledronic acid in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zoledronic acid, a third-generation bisphosphonate, inhibits cellular growth and induces apoptosis in oral carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. boneandcancer.org [boneandcancer.org]
Application Notes and Protocols for the Use of TH-Z145 in a Mouse Xenograft Model
Disclaimer: The following application note is for a hypothetical compound designated "TH-Z145." Information regarding its mechanism of action and experimental data are illustrative and based on plausible anti-cancer pathways. The experimental protocols provided are generalized from established methodologies for conducting mouse xenograft studies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key rate-limiting enzyme in the mevalonate pathway.[1][2][3][4][5] Dysregulation of this pathway has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[6] this compound demonstrates significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines in vitro. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting HMG-CoA reductase, thereby blocking the synthesis of mevalonate and its downstream products, including cholesterol and isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are essential for cell proliferation, survival, and migration. By depleting the pool of isoprenoids, this compound disrupts critical oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells.
References
- 1. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH-Z145 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate that acts as a specific inhibitor of geranylgeranyl pyrophosphate synthase (GGPPS), with an IC50 of 210 nM.[1] Unlike traditional bisphosphonates, this compound's lipophilic nature may allow for different pharmacokinetic and pharmacodynamic properties. Its specificity for GGPPS over farnesyl pyrophosphate synthase (FPPS) (IC50 >30 µM) makes it a valuable tool for investigating the specific roles of protein geranylgeranylation in various biological processes.[1] These notes provide an overview of the current understanding of this compound's mechanism of action and summarize available data on its administration in animal models, primarily focusing on its prophylactic effects in a pathogenic influenza model.
Mechanism of Action & Signaling Pathway
This compound inhibits GGPPS, a key enzyme in the mevalonate pathway. GGPPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the post-translational modification of small GTPases, such as Rho, Rac, and Cdc42, through a process called geranylgeranylation. This lipid modification is crucial for the proper membrane localization and function of these proteins, which are critical regulators of various cellular processes, including cell signaling, proliferation, and cytoskeletal organization.
By inhibiting GGPPS, this compound depletes the cellular pool of GGPP, thereby preventing the geranylgeranylation of small GTPases. This disruption can impact downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is implicated in cell survival and proliferation.
Animal Studies Administration Data
Currently, detailed quantitative data on the administration of this compound in animal studies is limited in publicly available literature. The primary reported in vivo application is in a pathogenic influenza model, where it exhibited strong prophylactic effects.[1] Specifics regarding the dosage, route of administration, and pharmacokinetic parameters from this study are not detailed in the available resources.
For context, other GGPPS inhibitors have been administered intravenously in mice at doses up to 10 mg/kg. The reported terminal half-life for one such inhibitor was 5.34 hours. It is important to note that these are not direct data for this compound and should be used for guidance only.
| Parameter | Value | Animal Model | Source |
| Dosage | Data not available | - | - |
| Route of Administration | Data not available | - | - |
| Frequency | Data not available | - | - |
| Vehicle | Data not available | - | - |
| Pharmacokinetics | |||
| Cmax | Data not available | - | - |
| Tmax | Data not available | - | - |
| Half-life (t1/2) | Data not available | - | - |
| Bioavailability | Data not available | - | - |
Table 1: Summary of this compound Administration Data in Animal Studies (Currently Incomplete)
Experimental Protocols
While a specific, detailed protocol for this compound administration is not available, a general protocol for a prophylactic study in a mouse model of influenza can be outlined. This should be adapted based on the specific experimental design and preliminary dose-ranging studies.
Objective: To evaluate the prophylactic efficacy of this compound against influenza virus infection in mice.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., DMSO, saline, or a formulation suitable for the chosen route of administration)
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
8-10 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Equipment for the chosen route of administration (e.g., gavage needles, syringes)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimatization: House mice in appropriate conditions for 5-7 days to acclimate to the facility.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final dosing concentrations. The stability and solubility of this compound in the chosen vehicle should be confirmed.
-
Prophylactic Administration: Administer the formulated this compound or vehicle to the respective groups. The timing of administration relative to infection is a critical parameter to determine (e.g., 24 hours and 1 hour prior to infection). The route of administration (e.g., oral gavage, intraperitoneal, intravenous) must be selected and justified.
-
Influenza Virus Infection: Anesthetize the mice and intranasally inoculate with a predetermined lethal or sub-lethal dose of influenza virus.
-
Monitoring: Monitor the mice daily for a set period (e.g., 14 days) for:
-
Body weight changes
-
Clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing)
-
Survival
-
-
Endpoint Analysis: At predetermined time points or at the study endpoint, euthanize the mice and collect tissues for analysis:
-
Viral Load: Determine the viral titer in the lungs via plaque assay or qRT-PCR.
-
Histopathology: Examine lung tissue for signs of inflammation and tissue damage.
-
Immune Response: Analyze bronchoalveolar lavage fluid (BALF) or lung homogenates for cytokine and chemokine levels.
-
Considerations for Study Design
-
Dose-Ranging Studies: It is crucial to perform preliminary dose-ranging and maximum tolerated dose (MTD) studies to determine safe and effective dose levels of this compound.
-
Vehicle Selection: The choice of vehicle is critical and should be tested for any intrinsic effects on the animal model. For lipophilic compounds like this compound, formulations may include DMSO, PEG, or other solubilizing agents.
-
Pharmacokinetic Analysis: To understand the exposure and disposition of this compound, a pharmacokinetic study should be conducted to determine parameters such as Cmax, Tmax, half-life, and bioavailability for the chosen route of administration.
-
Control Groups: Appropriate control groups, including a vehicle-only group, are essential for interpreting the results accurately.
Conclusion
This compound is a promising research tool for investigating the role of GGPPS in health and disease. The provided information serves as a starting point for researchers planning in vivo studies. Due to the limited publicly available data, it is imperative that investigators conduct thorough preliminary studies to establish appropriate dosing and administration protocols for their specific animal models and research questions.
References
TH-Z145 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate compound that has been identified as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) with an IC50 of 210 nM.[1] As a key enzyme in the mevalonate pathway, FPPS plays a critical role in the biosynthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation. Inhibition of FPPS disrupts these processes, making this compound a valuable tool for research in areas such as oncology and immunology. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical Properties and Solubility
This compound has a molecular weight of 394.34 g/mol .[1] Its lipophilic nature dictates its solubility in common laboratory solvents. Proper dissolution and storage are crucial for maintaining the compound's activity and ensuring reproducible experimental results.
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Stock Concentration | Storage Conditions |
| DMSO | 100 mg/mL (253.59 mM)[2] | 10 mM - 50 mM | -20°C for up to 1 month, -80°C for up to 6 months[1] |
| Ethanol | Data not available (Expected to be soluble) | To be determined empirically | -20°C or -80°C |
| PBS (pH 7.4) | Insoluble or poorly soluble | Not recommended for stock solutions | Not applicable |
Note: Due to its lipophilic nature, this compound is not readily soluble in aqueous solutions like PBS. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in aqueous buffers or cell culture media for experiments. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway
This compound targets Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. This pathway is responsible for the production of isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the post-translational modification of small GTPases (e.g., Ras, Rho, Rac), a process known as prenylation. Prenylation is essential for the proper membrane localization and function of these signaling proteins, which are involved in cell growth, differentiation, and survival. By inhibiting FPPS, this compound prevents the synthesis of FPP and GGPP, thereby blocking protein prenylation and disrupting downstream signaling cascades.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.
Materials:
-
This compound powder (MW: 394.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution).
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for short intervals until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform serial dilutions to ensure homogeneity and to keep the final DMSO concentration below 0.5% to minimize solvent toxicity to the cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cancer cell line.
References
Application Notes and Protocols for Western Blot Analysis Following TH-Z145 Treatment
Introduction
TH-Z145 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various cancer models. Preliminary studies suggest that this compound targets key signaling pathways involved in cell proliferation, survival, and apoptosis. Western blot analysis is a crucial technique to elucidate the mechanism of action of this compound by examining its effects on the expression and phosphorylation status of target proteins and downstream effectors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Western blot analysis after treating cells with this compound. It includes detailed experimental protocols, guidelines for data presentation, and visual representations of the targeted signaling pathway and experimental workflow.
Hypothetical Target and Signaling Pathway
For the purpose of these application notes, we will hypothesize that This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) . The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][2] Inhibition of PI3K by this compound is expected to decrease the phosphorylation of its downstream targets, including AKT and mTOR, leading to the modulation of various cellular processes.
The following diagram illustrates the hypothesized signaling pathway affected by this compound treatment.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway targeted by this compound.
Experimental Design and Controls
A well-designed experiment is crucial for obtaining reliable and reproducible Western blot data. The following experimental workflow is recommended for analyzing the effects of this compound.
Caption: A typical experimental workflow for Western blot analysis of this compound-treated cells.
Key Considerations:
-
Cell Line Selection: Choose a cell line known to have an active PI3K/AKT/mTOR pathway.
-
Dose-Response: Treat cells with a range of this compound concentrations to determine the optimal dose for target inhibition.
-
Time-Course: Analyze protein expression at different time points after treatment to understand the kinetics of the drug's effect.
-
Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO) at the same concentration as the highest drug dose.
-
Positive Control: Use a known PI3K inhibitor to validate the assay.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.
-
Western Blot Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to assess the effects of this compound treatment.
Materials:
-
This compound
-
Selected cancer cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
Determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation and Analysis
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands can be performed using software such as ImageJ. The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band.
Table 1: Effect of this compound on the Phosphorylation of AKT and mTOR in a Dose-Dependent Manner
| This compound (µM) | Relative p-AKT (Ser473) / Total AKT | Relative p-mTOR (Ser2448) / Total mTOR |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| 0.1 | 0.75 ± 0.06 | 0.82 ± 0.09 |
| 0.5 | 0.42 ± 0.05 | 0.51 ± 0.07 |
| 1.0 | 0.18 ± 0.03 | 0.25 ± 0.04 |
| 5.0 | 0.05 ± 0.01 | 0.08 ± 0.02 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course Analysis of this compound (1 µM) on AKT Phosphorylation
| Time (hours) | Relative p-AKT (Ser473) / Total AKT |
| 0 | 1.00 ± 0.09 |
| 1 | 0.68 ± 0.07 |
| 6 | 0.35 ± 0.04 |
| 12 | 0.15 ± 0.02 |
| 24 | 0.12 ± 0.03 |
Data are presented as mean ± SD from three independent experiments.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound treatment and the expected experimental outcomes.
Caption: Logical flow from this compound treatment to measurable experimental outcomes.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or weak signal | - Inactive antibody- Insufficient protein loaded- Inefficient transfer- ECL substrate expired | - Use a new antibody aliquot- Increase protein amount- Check transfer efficiency with Ponceau S- Use fresh ECL substrate |
| High background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or use a different blocking agent- Optimize antibody dilution- Increase the number and duration of washes |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody- Add protease inhibitors to lysis buffer and keep samples on ice |
| Uneven loading | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentration- Be careful and consistent with loading |
Conclusion
Western blot analysis is an indispensable tool for characterizing the mechanism of action of novel therapeutic agents like this compound. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain robust and reproducible data to elucidate the effects of this compound on specific signaling pathways. The provided templates for data presentation and visualization will aid in the clear communication of experimental findings.
References
Application Notes and Protocols for CDK12/13 Inhibition Assay Using THZ-Class Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are key regulators of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] Their role in maintaining genomic stability has made them attractive targets for cancer therapy.[1][3] Inhibition of CDK12/13 can lead to the downregulation of critical DDR genes, such as BRCA1, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1] THZ-class inhibitors, such as THZ1 and the more selective THZ531, are potent covalent inhibitors of CDK12 and CDK13.[4] These compounds target a cysteine residue outside the active site, leading to significant anti-tumor activity in various cancer models. This document provides detailed protocols for a biochemical enzyme inhibition assay to evaluate inhibitors of the CDK12/Cyclin K complex.
Principle of the Assay
The CDK12/Cyclin K kinase assay is a biochemical method to measure the enzymatic activity of the CDK12/Cyclin K complex. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The amount of remaining ATP is inversely proportional to the kinase activity. By introducing an inhibitor, the reduction in kinase activity can be determined by measuring the increase in the ATP level. Luminescent-based ATP detection systems, such as ADP-Glo™ or Kinase-Glo™, are commonly used for their high sensitivity and broad dynamic range.[5]
Signaling Pathway
References
No Information Available for TH-Z145 in In Vivo Imaging
Despite a comprehensive search of scientific literature and public databases, no information could be found regarding a compound designated "TH-Z145" for in vivo imaging applications.
Consequently, the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams as requested is not possible at this time. The search yielded general information on in vivo imaging techniques, various signaling pathways, and the mechanisms of other unrelated compounds, but no specific data or publications related to "this compound" were identified.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier and consult internal documentation or proprietary databases that may contain information not publicly available. Without foundational information on the nature of "this compound," its biological target, and its mechanism of action, any attempt to generate the requested content would be speculative and lack the scientific accuracy required for research and development purposes.
Application Notes and Protocols: Efficacy Assessment of TH-Z145, a Novel HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for assessing the efficacy of TH-Z145, a novel investigational inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The enclosed protocols detail methodologies for determining the compound's inhibitory action on the cholesterol biosynthesis pathway and its subsequent effects on cellular processes. The described assays are designed to be conducted in a standard cell culture laboratory setting and are applicable for early-stage drug discovery and preclinical research.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a primary risk factor for the development of atherosclerotic cardiovascular disease. Statins, which are competitive inhibitors of HMG-CoA reductase, represent the cornerstone of lipid-lowering therapy.[1][2] HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[3] By inhibiting this enzyme, statins effectively reduce endogenous cholesterol production, leading to an upregulation of LDL receptors on the surface of hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[4]
This compound is a novel synthetic compound under investigation as a potential HMG-CoA reductase inhibitor. This document outlines a series of protocols to characterize the efficacy of this compound in vitro, providing a framework for its preclinical evaluation.
Mechanism of Action: HMG-CoA Reductase Inhibition
The primary mechanism of action for this compound is the competitive inhibition of HMG-CoA reductase. This enzyme's inhibition leads to a reduction in the synthesis of mevalonate and downstream products, including cholesterol. This targeted action forms the basis for the subsequent experimental protocols designed to assess the efficacy of this compound.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Protocols
Cell Culture
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
This assay directly measures the inhibitory effect of this compound on HMG-CoA reductase activity.
-
Materials:
-
HMG-CoA Reductase Assay Kit (commercially available).
-
This compound stock solution (dissolved in DMSO).
-
Pravastatin (positive control).
-
HepG2 cell lysate.
-
-
Procedure:
-
Prepare HepG2 cell lysates according to the manufacturer's protocol.
-
In a 96-well plate, add cell lysate, HMG-CoA substrate, and NADPH.
-
Add varying concentrations of this compound or Pravastatin to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for the in vitro HMG-CoA reductase activity assay.
Protocol 2: Cellular Cholesterol Synthesis Assay
This assay measures the ability of this compound to inhibit de novo cholesterol synthesis in cultured cells.
-
Materials:
-
HepG2 cells.
-
[¹⁴C]-Acetate.
-
This compound stock solution.
-
Pravastatin.
-
Lipid extraction solvents (e.g., hexane:isopropanol).
-
Scintillation counter.
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or Pravastatin for 24 hours.
-
Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract lipids from the cell lysates.
-
Measure the amount of [¹⁴C] incorporated into the cholesterol fraction using a scintillation counter.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Protocol 3: LDL Receptor Expression Analysis by Western Blot
This protocol assesses the effect of this compound on the expression of the LDL receptor, a key downstream target of HMG-CoA reductase inhibition.
-
Materials:
-
HepG2 cells.
-
This compound stock solution.
-
Pravastatin.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the LDL receptor.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
-
-
Procedure:
-
Treat HepG2 cells with varying concentrations of this compound or Pravastatin for 48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the LDL receptor.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative expression of the LDL receptor, normalizing to a loading control (e.g., β-actin).
-
Data Presentation
Quantitative data from the described protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro HMG-CoA Reductase Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | Insert Value |
| Pravastatin | Insert Value |
Table 2: Effect of this compound on Cellular Cholesterol Synthesis
| Treatment | Concentration (µM) | [¹⁴C]-Acetate Incorporation (DPM/µg protein) | % Inhibition |
| Vehicle (DMSO) | - | Insert Value | 0 |
| This compound | 0.1 | Insert Value | Calculate |
| 1 | Insert Value | Calculate | |
| 10 | Insert Value | Calculate | |
| Pravastatin | 10 | Insert Value | Calculate |
Table 3: Densitometric Analysis of LDL Receptor Expression
| Treatment | Concentration (µM) | Relative LDL Receptor Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.1 | Insert Value |
| 1 | Insert Value | |
| 10 | Insert Value | |
| Pravastatin | 10 | Insert Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial efficacy assessment of this compound as a novel HMG-CoA reductase inhibitor. By systematically evaluating its direct enzymatic inhibition, impact on cellular cholesterol synthesis, and downstream effects on LDL receptor expression, researchers can effectively characterize the compound's potential as a lipid-lowering agent. The provided data presentation formats and visualizations are intended to aid in the clear and concise communication of experimental findings.
References
Application Notes and Protocols for Cell-Based Functional Assays with TH-Z145
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate compound that acts as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. With an IC50 of 210 nM for FPPS, this compound presents a promising candidate for research in oncology and virology. Its lipophilic nature may enhance cellular uptake compared to traditional bisphosphonates. These application notes provide detailed protocols for essential cell-based functional assays to evaluate the efficacy and mechanism of action of this compound in relevant cell models.
Mechanism of Action
This compound targets FPPS, an enzyme responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are crucial for the post-translational modification process known as prenylation. By inhibiting FPPS, this compound disrupts the prenylation of small GTP-binding proteins such as Ras, Rho, and Rac. These proteins are critical signaling molecules that, when activated, regulate a multitude of cellular processes including proliferation, survival, cytoskeletal organization, and membrane trafficking. The inhibition of their function through the disruption of prenylation leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Mechanism of this compound Action.
Data Presentation
The following tables summarize representative quantitative data for the effects of lipophilic bisphosphonates, including compounds with similar mechanisms of action to this compound, on various cancer cell lines. Note: Specific data for this compound was not publicly available at the time of this writing; therefore, the presented data should be considered illustrative. Researchers are encouraged to generate their own dose-response curves for this compound in their cell lines of interest.
Table 1: Cell Viability (IC50) Data for Lipophilic Bisphosphonates
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| DU145 | Prostate Cancer | Representative Lipophilic BP | 5 - 15 | 72 |
| PC-3 | Prostate Cancer | Representative Lipophilic BP | 10 - 25 | 72 |
| MCF-7 | Breast Cancer | Representative Lipophilic BP | 2 - 10 | 72 |
| MDA-MB-231 | Breast Cancer | Representative Lipophilic BP | 1 - 8 | 72 |
| A549 | Lung Cancer | Representative Lipophilic BP | 8 - 20 | 72 |
Table 2: Apoptosis Induction by Lipophilic Bisphosphonates
| Cell Line | Cancer Type | Compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Exposure Time (h) |
| DU145 | Prostate Cancer | 10 | 25 - 40 | 48 |
| PC-3 | Prostate Cancer | 15 | 20 - 35 | 48 |
| MCF-7 | Breast Cancer | 5 | 30 - 50 | 48 |
| MDA-MB-231 | Breast Cancer | 5 | 40 - 60 | 48 |
| A549 | Lung Cancer | 15 | 20 - 30 | 48 |
Table 3: Cell Cycle Analysis with Lipophilic Bisphosphonates
| Cell Line | Cancer Type | Compound Conc. (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) | Exposure Time (h) |
| DU145 | Prostate Cancer | 10 | ↓ | ↑ | ↔ | ↑ | 48 |
| PC-3 | Prostate Cancer | 15 | ↓ | ↑ | ↔ | ↑ | 48 |
| MCF-7 | Breast Cancer | 5 | ↓ | ↑ | ↔ | ↑ | 48 |
| MDA-MB-231 | Breast Cancer | 5 | ↓ | ↑ | ↔ | ↑ | 48 |
| A549 | Lung Cancer | 15 | ↓ | ↑ | ↔ | ↑ | 48 |
| (↓: Decrease, ↑: Increase, ↔: No significant change) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Apoptosis Assay Workflow.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Caption: Cell Cycle Analysis Workflow.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting & Optimization
troubleshooting TH-Z145 precipitation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding precipitation issues encountered with the small molecule inhibitor, TH-Z145, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often stemming from the compound's low water solubility. The most common causes include:
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Improper Dilution: Adding the DMSO stock solution directly to the media without proper mixing can cause localized high concentrations, leading to precipitation.
-
Media Components: Certain components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.[1]
-
Temperature Changes: Temperature shifts, for instance, when moving media from a refrigerator to an incubator, can affect the solubility of dissolved compounds.[2]
-
pH of the Media: The pH of your cell culture media can influence the charge state of this compound, which in turn can affect its solubility.
Q2: My this compound is dissolved in DMSO. Why does it precipitate when I add it to the media?
A2: this compound, like many small molecule inhibitors, is often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very limited solubility in aqueous solutions.[3][4] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture media, the DMSO concentration dramatically decreases, and the water-insoluble this compound comes out of solution and forms a precipitate.[4]
Q3: Can I still use my media if I see a precipitate?
A3: It is not recommended to use media with a visible precipitate. The precipitate indicates that the actual concentration of the dissolved inhibitor is unknown and likely much lower than intended, which will significantly impact the reproducibility and interpretation of your experimental results. Furthermore, precipitates can be cytotoxic to cells.
Q4: How can I increase the solubility of this compound in my cell culture media?
A4: While you cannot change the intrinsic solubility of the compound, you can optimize its handling and preparation to prevent precipitation. This includes preparing a lower concentration stock solution, using a pre-warmed media for dilution, and ensuring rapid and thorough mixing upon addition. For some compounds, the addition of a solubilizing agent like BSA may help, but this should be tested for its effect on your specific experiment.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Your Stock Solution
-
Is your this compound stock solution fully dissolved?
-
Answer: Before each use, visually inspect your DMSO stock solution to ensure there is no precipitate. If you see solid particles, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely.
-
Step 2: Review Your Dilution Method
-
How are you diluting the stock solution into the media?
-
Answer: Avoid adding the stock solution directly into a large volume of media. A better approach is to make an intermediate dilution in a smaller volume of media or PBS. When adding the stock or intermediate dilution, vortex or gently swirl the media to ensure rapid and uniform distribution.
-
Step 3: Check Your Final Concentration
-
What is the final concentration of this compound in your experiment?
-
Answer: The precipitation may be dose-dependent. Try a lower final concentration to see if the issue persists. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture media.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Solvent for Stock Solution | DMSO | High solubility. |
| Recommended Stock Concentration | 10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Hypothetical Solubility in PBS (pH 7.4) | < 1 µM | This is an example value; actual solubility may vary. |
| Hypothetical Solubility in complete media + 10% FBS | 1-10 µM | Serum proteins can sometimes aid in solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the vial for 1-2 minutes until the compound is completely dissolved. A brief warming to 37°C can assist with dissolution.
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the required volume of cell culture media to 37°C in a water bath.
-
Prepare an intermediate dilution of this compound by adding a small volume of the stock solution to a tube containing pre-warmed media. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate dilution.
-
Vortex the intermediate dilution gently.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture media while gently swirling the flask or plate.
-
Immediately mix the media thoroughly to ensure homogenous distribution of the compound.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Bisphosphonate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bisphosphonates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during in vitro and in vivo experiments.
General Assay and Experimental Issues
Question 1: Why am I observing high variability in my cell-based assay results?
High variability in cell-based assays can originate from several factors throughout your experimental workflow. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across wells is a primary source of variability.[1]
-
Solution: Ensure your cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully to dispense equal volumes into each well. A visual inspection of the plate after seeding can confirm even cell distribution. To minimize the "edge effect," where wells on the perimeter of the plate are more prone to evaporation, consider filling the outer wells with sterile media or PBS and not using them for experimental samples.[1]
-
-
Reagent and Drug Preparation: Inaccurate dilutions or improper storage of bisphosphonates and other reagents can lead to inconsistent results.
-
Solution: Always prepare fresh dilutions of bisphosphonates for each experiment from a well-characterized stock solution. Verify that all reagents are within their expiration dates and stored under the recommended conditions. When performing serial dilutions, ensure thorough mixing between each step.[1]
-
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity within the incubator can impact cell health and the efficacy of the drug.[1]
-
Solution: Regularly calibrate and monitor your incubator's conditions. Avoid placing plates in high-traffic areas or locations with temperature fluctuations. Ensure culture plates are properly sealed to prevent evaporation.[1]
-
-
Assay Timing: The timing of reagent addition and signal measurement is critical for obtaining reproducible results.[1]
-
Solution: Strictly adhere to the incubation times specified in your protocol. Use a timer and process plates individually to ensure consistent treatment durations for all samples.[1]
-
Question 2: How long should I expose my cells to bisphosphonates in culture?
The optimal exposure time is dependent on the specific bisphosphonate, its concentration, the cell type, and the assay being performed.
-
Short-term exposure (hours to 24 hours): This may be sufficient for observing effects on signaling pathways.[2]
-
Long-term exposure (several days): This is often necessary to assess impacts on cell differentiation, viability, and apoptosis.[2]
-
Recommendation: It is highly recommended to perform time-course experiments to determine the optimal duration for your specific experimental setup.[2]
Question 3: My bisphosphonate solution appears to be unstable or degrading. What could be the cause?
While the P-C-P backbone of bisphosphonates is generally stable, degradation can occur under certain conditions.
-
Mild Basic Conditions: Some etidronate derivatives have been shown to degrade into acetate and phosphite moieties under mild basic conditions.[3]
-
Interactions with Media Components: Components in cell culture media, such as calcium, can potentially interact with bisphosphonates, influencing their stability and toxicity.[2]
-
Solution: Prepare fresh drug dilutions for each experiment.[2] Consider the stability of the specific bisphosphonate in your chosen culture medium.[2]
Osteoclast-Specific Assays
Question 4: My osteoclast differentiation from precursor cells is inefficient or inconsistent. What's going wrong?
Successful osteoclastogenesis is fundamental for studying the effects of bisphosphonates. Here are potential reasons for poor differentiation and how to address them:
-
Precursor Cell Quality: The health and passage number of precursor cells (e.g., bone marrow macrophages, RAW 264.7 cells) are critical.
-
Solution: Use low-passage cells and ensure they are healthy and actively proliferating before inducing differentiation. Regularly test your cell lines for mycoplasma contamination, as this can significantly impact cell behavior.[1]
-
-
Cytokine Activity: The activity of M-CSF and RANKL is crucial for osteoclast differentiation.
-
Solution: Purchase cytokines from a reputable source and store them correctly to maintain their activity. Consider testing different lots of cytokines for consistency.[1]
-
-
Cell Seeding Density: Both too low and too high seeding densities can inhibit proper osteoclast formation.
-
Solution: Perform a titration experiment to determine the optimal seeding density for your precursor cells. This will ensure the cells have enough space to proliferate initially but are close enough to fuse and form multinucleated osteoclasts.[1]
-
Question 5: I am not observing the expected inhibitory effect of nitrogen-containing bisphosphonates on osteoclast activity.
If you are not seeing the expected inhibition of osteoclast function with nitrogen-containing bisphosphonates (N-BPs), consider the following:
-
Inadequate Drug Concentration or Incubation Time: The concentration of the N-BP may be too low, or the incubation time may be too short to see an effect.[1]
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific N-BP and assay.
-
-
Mechanism of Action: Ensure your assay is designed to detect the downstream effects of farnesyl pyrophosphate synthase (FPPS) inhibition.
-
Solution: Assays that measure osteoclast resorption activity (e.g., pit formation assays on bone or calcium phosphate substrates) or apoptosis (e.g., caspase activity assays) are appropriate for assessing N-BP effects.[1]
-
-
Bisphosphonate Potency: Different N-BPs have vastly different potencies.[2]
-
Solution: Ensure you are using a relevant concentration range for the specific drug you are testing. For example, zoledronic acid is significantly more potent than alendronate.[2]
-
Cell Viability and Apoptosis Assays
Question 6: My metabolic-based cell viability assay (e.g., MTT, XTT) results don't correlate with cell counts or visual observations of cell death. Why?
Metabolic assays measure cellular metabolic activity, which may not always directly correlate with the number of viable cells, particularly with compounds that affect mitochondrial function.[1]
-
Bisphosphonate-Induced Metabolic Changes: Non-nitrogen-containing bisphosphonates, in particular, can be metabolized into cytotoxic ATP analogs that interfere with mitochondrial function.[1] This can lead to a decrease in metabolic activity that precedes cell death, or in some cases, cells may remain viable but have reduced metabolic output.
-
Solution: Complement metabolic assays with a method that directly measures cell number (e.g., crystal violet staining) or membrane integrity (e.g., trypan blue exclusion, propidium iodide staining).[1] This will provide a more comprehensive picture of the cellular response.[1]
-
Assay Interference: The bisphosphonate itself or its vehicle could be interfering with the assay chemistry.
-
Solution: Run appropriate controls, including wells with the bisphosphonate but without cells, to check for any direct interaction with the assay reagents.[1]
-
Question 7: I'm having trouble detecting apoptosis in response to bisphosphonate treatment.
Detecting apoptosis requires sensitive and appropriately timed assays.
-
Timing of Apoptosis: Apoptosis is a dynamic process, and the window for detection can be narrow.[1]
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after bisphosphonate treatment.
-
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced.
-
Solution: Consider using a more sensitive method, such as a caspase activity assay or Annexin V staining, to detect early-stage apoptosis.
-
In Vivo Experiments
Question 8: What are some common challenges in designing and interpreting in vivo bisphosphonate experiments?
In vivo studies present unique challenges. Here are some key considerations:
-
Animal Model Selection: The choice of animal model is critical and should be appropriate for the research question. For example, various models are used to study chronic kidney disease, osteoporosis, and medication-related osteonecrosis of the jaw (MRONJ).[4][5][6]
-
Dosing and Administration Route: The poor oral bioavailability of bisphosphonates (generally <5%) is a major consideration for oral dosing regimens.[7][8] Intravenous administration is often used to bypass this issue but can be associated with renal toxicity, which is dose- and infusion-rate-dependent.[7][8]
-
Monitoring for Adverse Effects: Be aware of potential adverse effects such as renal toxicity, hypocalcemia, and osteonecrosis of the jaw, and include appropriate monitoring in your experimental design.[9][10][11]
-
Assessing Efficacy: The true measure of efficacy in many disease models is the prevention of fractures, which can be challenging to assess in animal models.[12] Surrogate markers like bone mineral density and bone turnover markers are often used but may not always correlate with fracture risk reduction.[12]
Quantitative Data Summary
Table 1: Relative Potency of Nitrogen-Containing Bisphosphonates
| Bisphosphonate | Relative Potency (vs. Alendronate) |
| Zoledronic Acid | ~100x |
| Risedronate | ~10x |
| Ibandronate | ~2-10x |
| Alendronate | 1x |
| Pamidronate | ~0.1x |
This table provides approximate relative potencies based on in vitro FPPS inhibition and in vivo anti-resorptive activity. Actual potency can vary depending on the specific assay and experimental conditions.[2]
Table 2: Example In Vitro Concentrations of Zoledronic Acid and Their Effects
| Concentration | Effect | Cell Type | Reference |
| 1-10 µM | Inhibition of osteoclast resorption | Osteoclasts | [2] |
| 10-100 µM | Induction of osteoclast apoptosis | Osteoclasts | [2] |
| >50 µM | Cytotoxicity in various cell lines | Cancer cells, endothelial cells | [2] |
These are example concentration ranges and effects can vary significantly between different cell types and experimental conditions.
Experimental Protocols
Protocol 1: Osteoclast Pit Formation Assay
This assay assesses the resorptive activity of osteoclasts.
-
Plate Preparation: Prepare sterile dentine or bone slices and place them in a 96-well plate. Alternatively, use commercially available hydroxyapatite-coated plates.[2]
-
Cell Seeding: Isolate osteoclast precursors from bone marrow or use a suitable cell line (e.g., RAW 264.7 with RANKL stimulation). Seed the cells onto the prepared substrates.[1][2]
-
Differentiation: Culture the cells in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts. This typically takes 5-7 days.[1][2]
-
Bisphosphonate Treatment: Prepare serial dilutions of the bisphosphonate in culture medium. Once mature osteoclasts are visible, replace the medium with the bisphosphonate-containing medium.[1][2]
-
Resorption: Continue to culture the cells for an additional 48-72 hours to allow for bone resorption.[1]
-
Visualization and Quantification: Remove the cells from the substrate. The resorption pits can be visualized by staining with toluidine blue or by using scanning electron microscopy. The resorbed area can be quantified using image analysis software.
Protocol 2: Crystal Violet Staining for Cell Number
This assay provides a simple and reliable method for quantifying cell number.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with bisphosphonates for the desired duration.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde or methanol for 10-15 minutes.[1]
-
Staining: Wash the fixed cells with deionized water and stain with a 0.5% crystal violet solution for 20 minutes.[1]
-
Destaining: Thoroughly wash the plate with deionized water to remove excess stain and allow it to air dry.[1]
-
Quantification: Solubilize the stain by adding a destaining solution (e.g., 30% acetic acid or methanol) and measure the absorbance at a wavelength of 570-590 nm.[1]
Signaling Pathways and Workflows
Caption: Signaling pathway of nitrogen-containing bisphosphonates.
Caption: Signaling pathway of non-nitrogen-containing bisphosphonates.
Caption: General workflow for bisphosphonate experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What animal models have taught us about the safety and efficacy of bisphosphonates in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel animal model to study non-spontaneous bisphosphonates osteonecrosis of jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A large animal model of periodontal defects in bisphosphonate-related osteonecrosis of the jaw: a comparison of clinical and radiological findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety of intravenous and oral bisphosphonates and compliance with dosing regimens [research.unipd.it]
- 9. uspharmacist.com [uspharmacist.com]
- 10. Adverse Effects of Bisphosphonates: Implications for Osteoporosis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ccjm.org [ccjm.org]
Technical Support Center: Mitigating Off-Target Effects of TH-Z145 In Vitro
Disclaimer: The small molecule inhibitor "TH-Z145" is a hypothetical compound created for illustrative purposes within this guide. The data, protocols, and troubleshooting advice provided are based on established principles for mitigating off-target effects of kinase inhibitors and are intended to serve as a template for researchers working with similar novel compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of the hypothetical MEK1/2 inhibitor, this compound, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent, ATP-competitive inhibitor of MEK1 and MEK2 kinases, key components of the MAPK/ERK signaling pathway. While designed for high selectivity, comprehensive kinase profiling has revealed potential off-target activity against other kinases, particularly at higher concentrations. The selectivity profile of this compound is summarized in Table 1.
Q2: My cells are showing unexpected toxicity at concentrations that should be specific for MEK1/2 inhibition. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a common indicator of off-target activity.[1] This can occur if this compound inhibits other kinases essential for cell survival in your specific cell line.[1] It is crucial to compare the IC50 for cell viability with the IC50 for on-target MEK1/2 inhibition (e.g., by measuring the phosphorylation of the downstream target ERK1/2). A significant discrepancy between these values suggests off-target toxicity. Refer to Table 2 for a sample comparison.
Q3: I'm observing a phenotype that is inconsistent with MEK/ERK pathway inhibition. How can I determine if this is due to off-target effects?
A3: Inconsistent phenotypes are strong indicators of potential off-target effects. To investigate this, consider the following approaches:
-
Use a structurally distinct MEK inhibitor: Comparing the effects of this compound with another MEK inhibitor that has a different chemical scaffold can help differentiate on-target from off-target effects. If the second inhibitor does not reproduce the phenotype, it is likely an off-target effect of this compound.[1]
-
Rescue experiments: If possible, transfecting cells with a drug-resistant mutant of the target kinase (MEK1/2) should rescue the on-target effects but not the off-target effects.[2]
-
Pathway analysis: Perform western blotting to probe for the activation or inhibition of other signaling pathways that could be affected by the off-targets listed in Table 1.[2]
Q4: How can I experimentally confirm the off-target profile of this compound in my specific cell line?
A4: The most comprehensive method is to perform a kinome-wide binding or activity assay, such as KINOMEscan™, which screens the inhibitor against a large panel of recombinant human kinases.[2] This will provide a detailed profile of potential off-target interactions at a given concentration. Additionally, cellular target engagement assays can confirm which of these potential off-targets are being engaged by this compound in an intact cell environment.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity at Effective Concentrations
Possible Cause: Off-target kinase inhibition leading to cellular toxicity.[2]
Troubleshooting Steps:
-
Determine On-Target vs. Off-Target Potency:
-
Perform a dose-response experiment and determine the IC50 value for the inhibition of phosphorylated ERK1/2 (p-ERK1/2) using Western blotting.
-
In parallel, perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the IC50 for cytotoxicity.
-
Interpretation: If the cytotoxic IC50 is significantly lower than or very close to the on-target IC50, the toxicity may be linked to an off-target effect (see Table 2 for an example).
-
-
Validate with a Control Compound:
-
Treat your cells with a structurally different, well-characterized MEK inhibitor (e.g., Selumetinib, Trametinib) at its effective concentration.
-
Interpretation: If the control compound inhibits p-ERK1/2 to a similar extent as this compound but does not cause the same level of cytotoxicity, it strongly suggests the toxicity of this compound is due to off-target effects.[3]
-
-
siRNA Knockdown of Potential Off-Targets:
-
Based on the kinome profiling data (Table 1), identify potential off-targets that are known to be important for cell survival (e.g., CDK2, VEGFR2).
-
Use siRNA to knock down the expression of these off-targets.
-
Interpretation: If the knockdown of a specific off-target phenocopies the cytotoxic effect of this compound, it provides strong evidence that this interaction is responsible for the observed toxicity.
-
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
Possible Cause: Cell line-specific expression of off-target kinases.[1] The cellular context, including the expression and activation state of kinases, can greatly influence an inhibitor's apparent specificity.[4]
Troubleshooting Steps:
-
Characterize Kinase Expression:
-
Use proteomics or transcriptomics to determine the expression levels of the primary target (MEK1/2) and potential off-targets (from Table 1) in your panel of cell lines.
-
Interpretation: A cell line showing a strong off-target phenotype may have higher expression levels of an off-target kinase compared to cell lines that respond as expected.
-
-
Confirm On-Target Engagement:
-
In all cell lines being tested, confirm that this compound is effectively inhibiting MEK1/2 at the chosen concentration by measuring p-ERK1/2 levels via Western blot.
-
Interpretation: If the on-target is not being effectively inhibited in a particular cell line, it could explain the lack of an expected phenotype. This may be due to poor cell permeability or other cell-specific factors.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. MEK1) | Comments |
| MEK1 (Primary) | 5 | 1x | On-target |
| MEK2 (Primary) | 8 | 1.6x | On-target |
| MKK5 | 150 | 30x | Structurally related kinase |
| ERK5 | 800 | 160x | Downstream in a parallel pathway |
| CDK2 | 75 | 15x | Potential off-target, cell cycle |
| VEGFR2 | 120 | 24x | Potential off-target, angiogenesis |
| p38α | >1000 | >200x | Low activity |
| JNK1 | >1000 | >200x | Low activity |
Data is hypothetical and for illustrative purposes.
Table 2: On-Target vs. Cytotoxic Potency of this compound in Different Cell Lines
| Cell Line | p-ERK1/2 Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Potency Gap (Viability/On-Target) | Implication |
| Cell Line A | 10 | 500 | 50x | Good separation, likely on-target driven phenotype at lower concentrations. |
| Cell Line B | 12 | 80 | 6.7x | Narrow window, potential for off-target toxicity at effective concentrations. |
| Cell Line C | 8 | 75 | 9.4x | Narrow window, potential for off-target toxicity at effective concentrations. |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK1/2 Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
Data Analysis: Quantify band intensities. Normalize p-ERK1/2 levels to total ERK1/2 levels. Plot the normalized values against the log of the inhibitor concentration to determine the IC50.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viable cells against the log of the inhibitor concentration to calculate the IC50.
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow to distinguish on-target vs. off-target phenotypes.
Caption: Troubleshooting logic for addressing unexpected cytotoxicity with this compound.
References
Technical Support Center: Improving TH-Z145 Efficacy in Animal Models
Disclaimer: Information regarding a specific compound designated "TH-Z145" is not publicly available. Therefore, this technical support guide is based on the hypothesis that this compound is a novel kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway for cancer therapy. The following troubleshooting guides and FAQs are designed to address common challenges encountered when evaluating such a compound in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, survival, and motility.[1] By inhibiting PI3K, this compound aims to suppress tumor growth and progression. Small-molecule inhibitors targeting the PI3K/Akt/mTOR pathway have shown promise in clinical trials for various human cancers.[1]
Q2: Which animal models are most appropriate for evaluating the efficacy of this compound?
A2: The choice of animal model is critical for preclinical evaluation.[2][3] For a targeted therapy like this compound, a key consideration is the genetic background of the tumor. The most appropriate models would be those harboring mutations that lead to the activation of the PI3K pathway, such as PTEN loss or PIK3CA mutations. Syngeneic models are suitable for studying the interaction of this compound with the immune system, while patient-derived xenograft (PDX) models can offer a more clinically relevant setting.
Q3: What are the expected pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
A3: The PK profile of this compound will determine its absorption, distribution, metabolism, and excretion (ADME). An ideal profile would show good oral bioavailability and sustained plasma concentrations above the IC50 for PI3K inhibition. The PD profile will demonstrate the biological effect of this compound on its target. This is typically assessed by measuring the inhibition of downstream markers of the PI3K pathway, such as phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6), in tumor tissue.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or Lack of Tumor Regression
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Dose and Formulation: Double-check the dose calculations and the stability of the drug formulation. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma and tumor concentrations of this compound. Ensure that the levels are sufficient to inhibit the target. 3. Optimize Dosing Regimen: Adjust the dosing frequency or route of administration based on the PK data to maintain target engagement. |
| Target Engagement Issues | 1. Pharmacodynamic (PD) Analysis: Assess the levels of downstream biomarkers (e.g., p-Akt, p-S6) in tumor samples to confirm target inhibition. 2. Assess Target Expression: Confirm that the tumor model expresses the intended target (PI3K) and that the pathway is active. |
| Drug Resistance | 1. Inherent Resistance: The tumor model may have intrinsic resistance mechanisms. Consider using alternative models or combination therapies. 2. Acquired Resistance: If tumors initially respond and then regrow, investigate potential mechanisms of acquired resistance, such as mutations in the drug target or activation of bypass signaling pathways.[4] Cancer cells can activate alternative signaling pathways to bypass the inhibited kinase.[4] |
| Tumor Microenvironment (TME) | The TME can support cancer growth and induce immunosuppression, potentially limiting the efficacy of targeted therapies.[4] Consider therapies that modulate the TME in combination with this compound. |
Issue 2: Observed Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose of this compound to a level that is tolerated while maintaining efficacy. 2. Intermittent Dosing: Implement a dosing schedule with drug-free intervals to allow for recovery from on-target toxicities. |
| Off-Target Effects | 1. Kinase Profiling: Perform a broad kinase screen to identify any off-target activities of this compound. 2. Structural Modification: If significant off-target effects are identified, medicinal chemistry efforts may be needed to improve the selectivity of the compound. |
| Vehicle-Related Toxicity | Conduct a vehicle-only control group to rule out any toxicity associated with the formulation. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HCT116) under standard conditions.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and schedule (e.g., daily oral gavage).
-
Data Collection: Continue to monitor tumor volume and body weight. At the end of the study, collect tumors for pharmacodynamic analysis.
-
Endpoint Analysis: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Calculate tumor growth inhibition (TGI).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Collect tumor tissue from treated and control animals at specified time points after the last dose.
-
Tissue Processing: Snap-freeze a portion of the tumor for Western blot analysis and fix the remaining tissue in formalin for immunohistochemistry (IHC).
-
Western Blot: Homogenize the frozen tumor tissue and perform Western blot analysis to quantify the levels of total and phosphorylated Akt and S6.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the in-situ expression and phosphorylation of Akt and S6.
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting decision tree for suboptimal efficacy of this compound.
References
- 1. Targeting the PI3K signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for thrombotic thrombocytopenic purpura: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
TH-Z145 stability issues in long-term experiments
Welcome to the technical support center for TH-Z145. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during long-term experiments involving this compound. Below you will find frequently asked questions and troubleshooting guides to help ensure the consistent performance of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability and activity of this compound. For optimal long-term stability, the powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month.[1][2] It is not recommended to store solutions for extended periods; fresh preparations are ideal for long-term experiments.[3]
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL (253.59 mM).[4] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound stable in aqueous solutions or cell culture media for long-term experiments?
Q4: What are the known biological targets of this compound?
A4: this compound is a lipophilic bisphosphonate that acts as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) with an IC50 of 210 nM.[2][4] It is also described as a specific Geranylgeranyl Pyrophosphate Synthase (GGPPS) inhibitor, with an IC50 of 210 nM for GGPPS and over 30 µM for FPPS, indicating a higher specificity for GGPPS in some contexts.[1]
Troubleshooting Guide
Q5: I am observing a decrease in the efficacy of this compound over the course of my long-term experiment. What could be the cause?
A5: A gradual loss of efficacy can be indicative of compound degradation or depletion.
-
Degradation: this compound may be degrading in your culture medium at 37°C. Consider replenishing the compound more frequently.
-
Metabolism: Cells may be metabolizing the compound.
-
Adsorption: As a lipophilic compound, this compound may adsorb to plasticware, reducing its effective concentration. Using low-adhesion plasticware can mitigate this.
To diagnose this, you can collect media samples at different time points and analyze the concentration of intact this compound using analytical methods like HPLC or LC-MS.
Q6: I noticed a precipitate forming in my culture medium after adding this compound. What should I do?
A6: Precipitation can occur if the solubility of this compound in the aqueous medium is exceeded.
-
Check Final Concentration: Ensure your final working concentration is below the solubility limit in your specific medium.
-
Improve Dissolution: When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.
-
Use a Carrier: For in vivo studies or challenging in vitro systems, consider formulating this compound with a carrier molecule to improve its solubility.
Q7: My experimental results with this compound are inconsistent between batches. What could be the issue?
A7: Inconsistent results can stem from variability in the compound's integrity or experimental procedure.
-
Compound Integrity: Ensure that each batch of this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles, which can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes.
-
Procedural Variability: Review your experimental protocol for any inconsistencies in compound preparation, dilution, or administration.
Data Summary
This compound Storage Stability
| Form | Storage Temperature | Stability Duration | Citations |
| Powder | -20°C | ≥ 2 years | [4] |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][2] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific long-term experimental conditions.
1. Materials:
- This compound
- Anhydrous DMSO
- Your specific cell culture medium (e.g., DMEM with 10% FBS)
- Incubator at 37°C with 5% CO2
- Sterile microcentrifuge tubes
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
- Immediately after preparation, take a sample for the T=0 time point. Store this sample at -80°C until analysis.
- Incubate the remaining medium at 37°C in a 5% CO2 incubator.
- Collect samples at various time points relevant to your experiment (e.g., 6, 12, 24, 48, 72 hours).
- At each time point, transfer an aliquot of the medium to a microcentrifuge tube and store it at -80°C.
- Once all samples are collected, process them for analysis. This may involve protein precipitation followed by centrifugation to clear the sample.
- Analyze the supernatant from each sample using a validated HPLC or LC-MS method to quantify the concentration of intact this compound.
- Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
This compound and the Mevalonate Pathway
References
Technical Support Center: TH-Z145 Dosage and Application in Cancer Cell Lines
Welcome to the technical support center for TH-Z145. This guide provides researchers, scientists, and drug development professionals with essential information for utilizing this compound in in vitro cancer studies. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipophilic bisphosphonate that acts as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). FPPS is a key enzyme in the mevalonate pathway. By inhibiting FPPS, this compound disrupts the synthesis of essential downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTPases, such as Ras, Rho, and Rac, which are critical for cell signaling, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.
Q2: In which cancer types has this compound shown potential?
A2: this compound has been investigated in various cancer models, including multiple myeloma, lung cancer, and pancreatic cancer. Its lipophilic nature may allow for better cell permeability compared to hydrophilic bisphosphonates.
Q3: What is the typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on available literature for similar lipophilic bisphosphonates and FPPS inhibitors, a starting range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each specific cell line.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can act synergistically with other therapies. For example, it can enhance the cytotoxic effects of chemotherapeutic agents and other targeted drugs by sensitizing cancer cells.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. - Short incubation time: The duration of treatment may not be sufficient to induce a significant effect. - Cell line resistance: The cell line may have intrinsic or acquired resistance to FPPS inhibitors. - Compound integrity: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Increase the incubation time (e.g., 48 hours, 72 hours). - Verify the expression and activity of FPPS in your cell line. Consider combination therapies. - Prepare a fresh stock solution of this compound and store it appropriately (protected from light and at the recommended temperature). |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells. - Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium. - Edge effects in the plate: Evaporation from the outer wells of the microplate. | - Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding. - Ensure the this compound stock solution is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Vortex briefly before adding to the cells. - To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media. |
| Unexpected off-target effects | - High concentration: The concentration of this compound used may be too high, leading to non-specific toxicity. - Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | - Refer to the dose-response curve and use concentrations at or below the IC50 for mechanistic studies. - Include a vehicle control group in your experiments to assess the effect of the solvent alone. Ensure the final concentration of the vehicle is consistent across all conditions and is at a non-toxic level (typically ≤0.1% for DMSO). |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the vehicle as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of FPPS by this compound in the Mevalonate Pathway.
Experimental Workflow
Caption: A three-phase workflow for evaluating this compound in vitro.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low this compound efficacy.
preventing TH-Z145 degradation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of TH-Z145 stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating this compound stock solutions.[1][2] this compound is readily soluble in DMSO, with concentrations of 10 mM or even up to 100 mg/mL being achievable.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable.[1] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1][3]
Q3: How long can I store my this compound stock solution?
A3: When stored at -80°C, the stock solution is stable for up to 6 months.[1] If stored at -20°C, it should be used within 1 month.[1] One supplier suggests a shelf life of at least 2 years for the solid compound when stored at -20°C.[2]
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A4: This is a common issue for lipophilic compounds like this compound.[4] To avoid precipitation, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.[5] Keeping the final DMSO concentration in your working solution as low as possible (typically below 1%) can also help maintain solubility.[4] If precipitation persists, consider using a different buffer system or adding a surfactant, if compatible with your experimental setup.
Q5: I left my this compound stock solution at room temperature for a few hours. Is it still usable?
A5: While short periods at room temperature may not cause significant degradation, it is not recommended. The stability of this compound at room temperature has not been extensively documented. For critical experiments, it is best to use a fresh aliquot that has been stored properly. To assess the integrity of the potentially compromised stock, you can perform analytical tests like HPLC.[3]
Troubleshooting Guide
This guide addresses common issues encountered with this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | 1. Incorrect solvent used. 2. Concentration is too high. 3. Stored at an inappropriate temperature. | 1. Ensure you are using high-purity DMSO. 2. Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[5][6] Do not overheat. 3. Store at the recommended -20°C or -80°C.[1][2] |
| Inconsistent experimental results | 1. Stock solution has degraded due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid this compound. 2. Verify the concentration of your stock solution if possible. 3. Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[3] |
| Visible color change in stock solution | 1. Oxidation or other forms of chemical degradation. 2. Contamination of the stock solution. | 1. Discard the solution and prepare a fresh stock. 2. Ensure proper sterile technique when handling the stock solution to prevent microbial contamination. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound and the DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 394.34 g/mol ).
-
Carefully weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.[6]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visualizations
References
Technical Support Center: Overcoming Resistance to TH-Z145 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to the novel tyrosine kinase inhibitor (TKI), TH-Z145. The information is tailored for researchers, scientists, and drug development professionals encountering resistance to this compound in their cancer cell line models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several factors. The most common mechanisms of acquired resistance to tyrosine kinase inhibitors include:
-
Secondary Mutations in the Target Kinase: A mutation in the drug's target protein can prevent this compound from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer broad drug resistance.[3]
To investigate these possibilities, we recommend a systematic approach outlined in the experimental workflow below.
Q2: How can I confirm if my resistant cells have a mutation in the target kinase?
A2: The most direct way to identify a secondary mutation is through sequencing of the target kinase's gene from your resistant cell lines. Compare the sequence to that of the parental, sensitive cell line. A non-synonymous mutation in the kinase domain, particularly in the ATP-binding pocket, is a strong indicator of resistance.
Q3: What are the common bypass pathways activated in response to TKI treatment?
A3: Common bypass pathways that can be activated to confer resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] Upregulation of receptor tyrosine kinases (RTKs) that are not targeted by this compound can also lead to the activation of these survival pathways.
Q4: My cells do not have a mutation in the target kinase. What should I investigate next?
A4: If sequencing does not reveal a mutation, the next step is to investigate the activation of bypass signaling pathways. We recommend performing a phospho-proteomic screen or a targeted western blot analysis of key signaling nodes in both your sensitive and resistant cell lines, both with and without this compound treatment. Look for increased phosphorylation of proteins such as Akt, ERK, and other RTKs in the resistant cells.
Troubleshooting Experimental Data
Table 1: IC50 Values of Sensitive vs. Resistant Cell Lines
This table provides a hypothetical example of the shift in the half-maximal inhibitory concentration (IC50) that might be observed in cells that have developed resistance to this compound.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 10 | - |
| Resistant Line 1 | This compound | 250 | 25 |
| Resistant Line 2 | This compound | 500 | 50 |
An increase in the IC50 value by 10-fold or more is a strong indicator of acquired resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in your cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
This compound (in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol is to assess the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with this compound at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 24 hours). Include untreated controls.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare the levels of phosphorylated proteins between sensitive and resistant cells.
Visualizations
Signaling Pathway and Resistance Mechanisms
Caption: Signaling pathway targeted by this compound and common resistance mechanisms.
Experimental Workflow for Troubleshooting Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
Logical Relationship of Resistance Mechanisms
Caption: Interconnected mechanisms leading to this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Multilevel Mechanisms of Cancer Drug Resistance [mdpi.com]
- 3. Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
TH-Z145 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of TH-Z145, a potent and specific inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipophilic bisphosphonate that acts as a specific inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS), a key enzyme in the mevalonate pathway. By inhibiting GGPPS, this compound prevents the synthesis of geranylgeranyl pyrophosphate (GGPP), a critical molecule for the post-translational modification (prenylation) of small GTPases like Rho, Rac, and Rab. This disruption of protein prenylation affects various cellular processes, including cell signaling, proliferation, and vesicle trafficking.
Q2: What is the reported potency of this compound?
There has been some discrepancy in the reported inhibitory concentrations of this compound. However, it is established as a highly specific GGPPS inhibitor. The IC50 values are summarized in the table below.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium.
Q4: What is the recommended storage condition for this compound?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Notes |
| GGPPS IC50 | 210 nM | This is the concentration at which this compound inhibits 50% of GGPPS enzyme activity. |
| FPPS IC50 | > 30 µM | This compound is highly selective for GGPPS over FPPS. |
| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO for experimental use. |
| Storage | -20°C or -80°C | For long-term stability of stock solutions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., DU-145 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and verify even cell distribution by microscopic examination after seeding. To mitigate edge effects, consider filling the outer wells with sterile PBS or media and not using them for experimental samples.[1]
-
-
Possible Cause: Inaccurate dilutions of this compound.
-
Solution: Prepare fresh dilutions from a validated stock solution for each experiment. Ensure thorough mixing at each dilution step.
-
Issue 2: No observable effect of this compound on my cells.
-
Possible Cause: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
-
Possible Cause: The chosen assay is not sensitive to the downstream effects of GGPPS inhibition.
-
Solution: GGPPS inhibition primarily affects protein prenylation. Consider assays that measure downstream effects such as changes in cell morphology, migration, or the localization of small GTPases (e.g., Rho, Rac).
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may have compensatory mechanisms that circumvent the effects of GGPPS inhibition. Consider using a different cell line or a combination treatment approach.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause: The vehicle (DMSO) is causing cellular effects.
-
Possible Cause: this compound may have off-target effects at high concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effects are due to GGPPS inhibition, perform rescue experiments by co-treating with exogenous GGPP.
-
Experimental Controls
Proper controls are critical for the interpretation of experimental results with this compound.
| Control Type | Purpose | Recommended Implementation |
| Vehicle Control | To account for any effects of the solvent (DMSO) used to dissolve this compound. | Treat cells with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. |
| Positive Control | To ensure that the experimental system is responsive to the inhibition of the mevalonate pathway. | Use a well-characterized inhibitor of the mevalonate pathway, such as a statin (e.g., simvastatin) to inhibit HMG-CoA reductase, or another known GGPPS inhibitor. |
| Negative Control | To establish a baseline for the assay and ensure that the observed effects are specific to the treatment. | Untreated cells or cells treated with a known inactive compound. |
| Rescue Experiment | To confirm that the effects of this compound are specifically due to the depletion of GGPP. | Co-treat cells with this compound and exogenous geranylgeraniol (GGOH), the precursor to GGPP. If the effects of this compound are reversed, it confirms on-target activity.[4] |
Visualizations
Mevalonate Signaling Pathway
The following diagram illustrates the mevalonate pathway and the point of inhibition by this compound.
Caption: The mevalonate pathway and the site of this compound inhibition.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in a typical cell viability experiment with this compound.
Caption: Workflow for a cell viability assay using this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
Validation & Comparative
A Comparative Guide to GGPPS Inhibitors: TH-Z145 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TH-Z145, a potent Geranylgeranyl Diphosphate Synthase (GGPPS) inhibitor, with other notable inhibitors of this critical enzyme in the isoprenoid biosynthesis pathway. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology, bone biology, and other fields where GGPPS is a therapeutic target.
Introduction to GGPPS Inhibition
Geranylgeranyl diphosphate synthase (GGPPS) is a key enzyme responsible for the synthesis of geranylgeranyl diphosphate (GGPP). GGPP is an essential precursor for the post-translational modification of numerous proteins, including small GTPases of the Rho, Rac, and Rab families. This modification, known as geranylgeranylation, is crucial for the proper subcellular localization and function of these proteins, which are integral to a multitude of cellular processes such as signal transduction, cytoskeletal organization, and vesicular trafficking.[1] Inhibition of GGPPS depletes the cellular pool of GGPP, leading to the disruption of these processes and, consequently, can induce apoptosis in cancer cells and inhibit bone resorption by osteoclasts.
Comparative Analysis of GGPPS Inhibitors
This compound, also known as VSW1198 in some preclinical studies, is a potent and selective GGPPS inhibitor belonging to the class of triazole bisphosphonates. This guide compares this compound with other well-characterized GGPPS inhibitors, including digeranyl bisphosphonate (DGBP) and other bisphosphonate derivatives.
Quantitative Data Summary
The following table summarizes the in vitro potency of various GGPPS inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Chemical Class | GGPPS IC50 (in vitro) | Cellular Activity | Key Features |
| This compound (VSW1198) | Triazole Bisphosphonate | 45 nM | Active at concentrations as low as 30 nM in myeloma cells. | A mixture of homogeranyl and homoneryl isomers; the combination is more potent than individual isomers. |
| Digeranyl Bisphosphonate (DGBP) | Isoprenoid Bisphosphonate | ~200 nM | Inhibits protein geranylgeranylation in cultured cells. | One of the early, specific GGPPS inhibitors. |
| RAM2061 | Triazole Bisphosphonate | More potent than VSW1198 | Potent anti-myeloma activity in vitro and in vivo. | A derivative of VSW1198. |
| Nitrogen-containing Bisphosphonates (e.g., Zoledronic Acid) | Bisphosphonate | Weak GGPPS inhibitors | Primarily inhibit Farnesyl Diphosphate Synthase (FPPS). | Serve as a useful control for GGPPS selectivity. |
Experimental Protocols
In Vitro GGPPS Inhibition Assay (Spectrophotometric)
This assay measures the activity of GGPPS by quantifying the amount of pyrophosphate (PPi) released during the synthesis of GGPP.
Materials:
-
Purified recombinant GGPPS enzyme
-
Farnesyl diphosphate (FPP) substrate
-
Isopentenyl pyrophosphate (IPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test inhibitors (e.g., this compound, DGBP) dissolved in a suitable solvent (e.g., DMSO)
-
A pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FPP, and IPP.
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the purified GGPPS enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the pyrophosphate detection reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of GGPPS inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for GGPPS Inhibition (Western Blot)
This assay assesses the inhibition of GGPPS in a cellular context by detecting the accumulation of unprenylated proteins, such as Rap1a.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell line)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound, DGBP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against unprenylated Rap1a
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 24-48 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against unprenylated Rap1a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent increase in unprenylated Rap1a.
Visualizations
Caption: GGPPS Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflows for GGPPS Inhibitor Analysis.
References
A Comparative Guide to TH-Z145: A Specific Farnesyl Pyrophosphate Synthase (FPPS) Inhibitor?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TH-Z145 with other inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. While initially cited by some commercial suppliers as a potent FPPS inhibitor, emerging evidence points towards its greater specificity for a related enzyme, Geranylgeranyl Pyrophosphate Synthase (GGPPS). This guide will objectively present the available data, address this specificity conflict, and provide the necessary experimental context for researchers evaluating its use.
Data Presentation: Quantitative Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of this compound against both FPPS and GGPPS, alongside data for well-established FPPS inhibitors, including nitrogen-containing bisphosphonates (N-BPs) and a non-bisphosphonate allosteric inhibitor.
| Inhibitor | Type | Target(s) | IC50 (FPPS) | IC50 (GGPPS) | Key Characteristics |
| This compound | Lipophilic Bisphosphonate | Primarily GGPPS | >30 µM | 210 nM | High lipophilicity, lacks the cationic center typical of potent N-BP FPPS inhibitors. Initially reported by some vendors with an FPPS IC50 of 210 nM.[1][2][3] |
| Zoledronic Acid | Nitrogen-Containing Bisphosphonate (N-BP) | FPPS | ~3-20 nM[4] | Weaker activity than on FPPS | Potent, third-generation N-BP with high bone affinity. |
| Risedronic Acid | Nitrogen-Containing Bisphosphonate (N-BP) | FPPS | ~100 nM | Weaker activity than on FPPS | Potent N-BP with high bone affinity. |
| Allosteric Inhibitor (Representative) | Non-Bisphosphonate | FPPS (Allosteric Site) | Low nM to µM range | Not the primary target | Binds to a site distinct from the active site, offering a different mechanism of inhibition and potentially avoiding bone targeting. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments in the validation of FPPS and GGPPS inhibitors.
FPPS/GGPPS Enzyme Inhibition Assay (Radiometric)
This is a common method to determine the direct inhibitory effect of a compound on enzyme activity.
Principle: The assay measures the incorporation of a radiolabeled substrate, [1-14C]isopentenyl pyrophosphate (IPP), into the product, farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP).
Materials:
-
Recombinant human FPPS or GGPPS enzyme
-
Substrates: Geranyl pyrophosphate (GPP) for FPPS, or Farnesyl pyrophosphate (FPP) for GGPPS
-
Radiolabeled substrate: [1-14C]IPP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GPP (for FPPS) or FPP (for GGPPS), and the test inhibitor at the desired concentrations.
-
Add the recombinant enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1-14C]IPP.
-
Incubate the reaction for a specific time (e.g., 20 minutes at 37°C) within the linear range of the assay.
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Extract the radiolabeled product (FPP or GGPP) using an organic solvent (e.g., n-butanol).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Prenylation Inhibition (Western Blot)
This assay assesses the downstream effect of FPPS/GGPPS inhibition within a cellular context by measuring the prenylation status of small GTPases.
Principle: Inhibition of FPPS or GGPPS leads to a depletion of FPP and GGPP, respectively. This prevents the post-translational modification (prenylation) of small GTPases like Rap1a (geranylgeranylated) or H-Ras (farnesylated), causing a shift in their electrophoretic mobility.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against Rap1a and H-Ras
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture the cells in the presence of increasing concentrations of the test inhibitor for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target GTPase (e.g., anti-Rap1a). The unprenylated form will migrate slower than the prenylated form.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the shift in band mobility to determine the extent of prenylation inhibition.
Mandatory Visualizations
Signaling Pathway and Inhibition
Caption: The Mevalonate Pathway and points of inhibition.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating FPPS/GGPPS inhibitor specificity.
References
Comparative Guide to the Off-Target Kinase Profile of THZ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase profile of THZ1, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with known activity against CDK12 and CDK13. Its selectivity is benchmarked against two alternative CDK12/13 inhibitors, Dinaciclib and SR-4835. The information presented herein is supported by experimental data from various kinase profiling assays, with detailed methodologies provided for key experiments. Based on the available scientific literature, it is presumed that the query for "TH-Z145" refers to the well-studied compound THZ1.
Comparative Analysis of Off-Target Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following table summarizes the known off-target profiles of THZ1, Dinaciclib, and SR-4835, highlighting the differences in their kinase interaction landscapes.
| Inhibitor | Primary Target(s) | Off-Target Kinases Identified | Screening Concentration | Assay Platform |
| THZ1 | CDK7 (covalent), CDK12, CDK13 | MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, PCTAIRE2 (>75% inhibition)[1] | 1 µM | KiNativ (in Loucy cells) |
| Multiple kinases with >75% inhibition[2] | 1 µM | Kinome Scan | ||
| Dinaciclib | CDK1, CDK2, CDK5, CDK9, CDK12 | GSK3β, CDK14, TNIK[3] | 100 nM | Not Specified |
| Broad kinase inhibition observed[4] | 10 µM | KINOMEscan | ||
| SR-4835 | CDK12, CDK13 | CDK6, GSK3A, GSK3B (weak affinity)[5] | 10 µM | Kinase Panel (>450 kinases) |
Visualizing Kinase Inhibition in a Signaling Context
The following diagram illustrates a simplified representation of the CDK12 signaling pathway, a key regulator of transcriptional elongation. Inhibition of CDK12, either as a primary target or an off-target, can have significant downstream effects on gene expression, including genes involved in the DNA damage response.
References
- 1. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 2. benchchem.com [benchchem.com]
- 3. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Probe SR-4835 | Chemical Probes Portal [chemicalprobes.org]
On-Target Validation of the Covalent CDK7 Inhibitor THZ1 via Rescue Experiment
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the experimental strategy used to definitively confirm Cyclin-Dependent Kinase 7 (CDK7) as the cellular target of the covalent inhibitor THZ1. While the query specified "TH-Z145," publicly available scientific literature and vendor information present ambiguity, with "this compound" often referring to a bisphosphonate compound targeting GGPPS/FPPS[1][2]. In contrast, the experimental context of a target validation rescue experiment aligns perfectly with the well-documented covalent CDK7 inhibitor, THZ1. This guide will, therefore, focus on THZ1, a compound pivotal in cancer research for its role in targeting transcriptional addiction.
The central methodology discussed is a rescue experiment, a gold-standard technique for on-target validation of covalent inhibitors. This involves introducing a mutation at the covalent binding site of the target protein, which should render cells resistant to the inhibitor's effects. For THZ1, this is achieved by mutating Cysteine 312 to Serine (C312S) in CDK7[3][4][5].
Comparative Analysis of Covalent CDK7 Inhibitors
THZ1 is a first-in-class covalent inhibitor of CDK7. Its activity and selectivity are often compared with other tool compounds and clinical candidates that target the same kinase. The following table summarizes key characteristics of THZ1 and its notable alternatives.
| Inhibitor | Type | Target(s) | IC50 (CDK7) | Key Features & Comparison |
| THZ1 | Covalent | CDK7, CDK12, CDK13 | ~3.7 nM (in vitro) | First-in-class covalent CDK7 inhibitor; also inhibits CDK12/13 due to a conserved cysteine, leading to broad transcriptional suppression[4][6]. |
| YKL-5-124 | Covalent | CDK7 | 9.7 nM (in vitro) | Highly selective for CDK7 over CDK12/13; primarily induces a cell cycle arrest phenotype with minimal impact on global transcription, contrasting with THZ1[4]. |
| SY-1365 (Mevociclib) | Covalent | CDK7 | < 10 nM (cellular) | A metabolically stable analog of THZ1 that entered clinical trials; demonstrates potent anti-tumor activity by downregulating super-enhancer-associated oncogenes[6][7]. |
Rescue Experiment: Confirming CDK7 as the Target of THZ1
The definitive confirmation of THZ1's on-target activity comes from experiments where its effects are reversed or "rescued" by modifying its specific binding site on CDK7.
Experimental Workflow
The overall workflow involves generating an isogenic cell line expressing a THZ1-resistant CDK7 mutant and comparing its response to THZ1 against the wild-type counterpart.
Caption: Workflow for validating THZ1's on-target activity using a C312S-CDK7 rescue experiment.
Quantitative Data Summary from Rescue Experiment
The table below summarizes the expected outcomes from the rescue experiment, demonstrating the on-target effect of THZ1.
| Assay | Wild-Type (WT) Cells + THZ1 | C312S-CDK7 Mutant Cells + THZ1 | Expected Outcome Interpretation |
| Cell Viability (IC50) | Low nM range (e.g., 5-50 nM) | > 100-fold higher IC50 | The C312S mutation confers resistance to THZ1, indicating CDK7 is the target for cytotoxicity. |
| p-RNA Pol II (Ser5/7) | Strongly Decreased | No significant change | THZ1's inhibition of transcriptional machinery is rescued, confirming CDK7 as the responsible kinase. |
| p-CDK1/2 (T-loop) | Decreased | No significant change | The effect of THZ1 on cell cycle CDK activation is rescued, confirming the on-target inhibition of CDK7's CAK activity. |
| Apoptosis (e.g., Cleaved PARP) | Increased | No significant change | Induction of apoptosis by THZ1 is a consequence of on-target CDK7 inhibition. |
Data are illustrative and based on published findings[3][4][5].
Detailed Experimental Protocols
Generation of C312S-CDK7 Knock-in Cell Line via CRISPR/Cas9
This protocol outlines the generation of a cell line endogenously expressing CDK7 with a C312S mutation, rendering it resistant to covalent binding by THZ1[4][8].
-
gRNA and Donor Template Design:
-
Design a guide RNA (gRNA) targeting the genomic region of CDK7 encompassing the Cysteine 312 codon (TGC).
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 bases to serve as the homology-directed repair (HDR) template. This ssODN should contain the desired TGT or TCC codon for Serine (to replace TGC for Cysteine) and silent mutations to prevent re-cutting by Cas9.
-
-
Transfection:
-
Co-transfect the target cells (e.g., HAP1 or a THZ1-sensitive cancer cell line) with plasmids expressing Cas9, the designed gRNA, and the ssODN donor template using a suitable transfection reagent.
-
-
Clonal Selection and Screening:
-
After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Once clones are expanded, extract genomic DNA.
-
Amplify the targeted CDK7 locus by PCR.
-
Perform Sanger sequencing on the PCR products to identify clones with the correct homozygous or heterozygous C312S mutation.
-
-
Validation:
-
Confirm the expression of the mutant CDK7 protein.
-
Functionally validate resistance by performing a cell viability assay comparing the mutant clone to the parental wild-type line.
-
Western Blot for RNA Polymerase II CTD Phosphorylation
This protocol is for assessing the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II, a direct downstream target of CDK7's transcriptional activity[5][9].
-
Cell Treatment and Lysis:
-
Plate wild-type and C312S-CDK7 cells and allow them to adhere.
-
Treat cells with a dose range of THZ1 (e.g., 0, 25, 50, 100 nM) for a defined period (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RNA Pol II CTD (Ser5)
-
Phospho-RNA Pol II CTD (Ser7)
-
Total RNA Pol II
-
Actin or Tubulin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
CDK7 Signaling Pathway
CDK7 has a crucial dual role in the cell: it is a key component of the general transcription factor TFIIH, where it phosphorylates RNA Polymerase II to initiate transcription, and it acts as the master CDK-activating kinase (CAK), phosphorylating cell cycle CDKs like CDK1 and CDK2 to drive cell division[10][11][12].
Caption: Dual roles of CDK7 in transcription and cell cycle control and its inhibition by THZ1.
References
- 1. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisphosphonates in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bisphosphonates commonly used in the management of cancer-related bone disease. By examining their mechanisms of action, key performance indicators, and relevant experimental data, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction to Bisphosphonates in Oncology
Bisphosphonates are a class of drugs that avidly bind to bone mineral and are potent inhibitors of osteoclast-mediated bone resorption.[1][2] Their introduction into oncology has significantly improved the management of skeletal-related events (SREs) in patients with bone metastases.[3][4] These events, which include pathological fractures, spinal cord compression, and the need for radiation or surgery to the bone, can cause significant morbidity and mortality.[3]
Bisphosphonates are broadly classified into two groups: non-nitrogen-containing bisphosphonates and the more potent nitrogen-containing bisphosphonates (N-BPs).[2] While both classes interfere with osteoclast function, their molecular mechanisms of action differ significantly.
Mechanism of Action
Non-Nitrogen-Containing Bisphosphonates:
The older, less potent bisphosphonates, such as clodronate and etidronate, do not contain a nitrogen atom in their structure.[2] Their mechanism of action involves the intracellular metabolism into cytotoxic ATP analogs.[5] These non-hydrolyzable ATP molecules interfere with ATP-dependent cellular processes, ultimately inducing osteoclast apoptosis.[5]
Nitrogen-Containing Bisphosphonates (N-BPs):
The majority of clinically used bisphosphonates, including zoledronic acid, pamidronate, alendronate, risedronate, and ibandronate, are N-BPs.[2] Their primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[5][6][7] Inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for normal osteoclast function, including cytoskeletal arrangement and survival.[3][6] The disruption of these processes leads to osteoclast inactivation and apoptosis.[6]
Beyond their effects on osteoclasts, N-BPs have also been shown to have direct anti-tumor effects, including inhibition of tumor cell adhesion, invasion, and proliferation, as well as the induction of apoptosis in cancer cells.[1][2][7][8]
Comparative Performance Data
The efficacy of different bisphosphonates is determined by several factors, including their binding affinity to bone mineral and their potency in inhibiting FPPS.
Binding Affinity to Bone Mineral
The strong affinity of bisphosphonates for hydroxyapatite, the mineral component of bone, is crucial for their targeted action.[9] This affinity is influenced by the structure of the R1 side chain, which is typically a hydroxyl group.[2] Differences in binding affinity can affect the skeletal retention and duration of action of the drug.[1][10]
| Bisphosphonate | Relative Binding Affinity to Hydroxyapatite (Rank Order) |
| Zoledronic Acid | Highest |
| Alendronate | High |
| Ibandronate | Intermediate |
| Risedronate | Intermediate |
| Etidronate | Lower |
| Clodronate | Lowest |
This table is a qualitative summary based on multiple sources.[9][10] Quantitative data can vary depending on the experimental method used.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
The potency of N-BPs is directly related to their ability to inhibit FPPS. This is a critical determinant of their anti-resorptive efficacy.[11]
| Bisphosphonate | IC50 for Human FPPS Inhibition (nM) |
| Zoledronic Acid | 4.1 |
| Risedronate | 5.7 |
| Ibandronate | 25 |
| Alendronate | 260 |
| Pamidronate | 353 |
Data from a study with preincubation of the N-BP with FPPS.[11] IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
Clinical Efficacy in Reducing Skeletal-Related Events (SREs)
Clinical trials have compared the efficacy of different bisphosphonates in reducing SREs in various cancer types. Zoledronic acid has consistently demonstrated high efficacy.[12][13]
| Cancer Type | Bisphosphonate | Annual SRE Rate |
| Breast Cancer | Zoledronic Acid | 1.60 |
| Oral Ibandronate | 1.67 | |
| IV Ibandronate | 1.70 | |
| Pamidronate | 2.07 | |
| Clodronate | 2.29 | |
| Prostate Cancer | Zoledronic Acid | 0.83 |
| Clodronate | 1.11 | |
| Pamidronate | 1.41 | |
| Multiple Myeloma | Zoledronic Acid | 1.43 |
| Pamidronate | 1.64 | |
| Clodronate | 1.90 | |
| IV Ibandronate | 2.49 |
Data from a mixed-treatment meta-analysis.[12][13] A lower SRE rate indicates greater efficacy.
Key Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the in vitro potency of bisphosphonates by measuring their ability to inhibit the enzymatic activity of FPPS.
Methodology:
-
Enzyme and Substrates: Recombinant human FPPS is used. The substrates are geranyl pyrophosphate (GPP) and radiolabeled isopentenyl pyrophosphate ([¹⁴C]IPP).[14]
-
Incubation: The bisphosphonate of interest is pre-incubated with FPPS for a defined period (e.g., 10-30 minutes) to allow for time-dependent inhibition.[11][14][15]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, GPP and [¹⁴C]IPP.
-
Product Formation: The reaction mixture is incubated to allow for the formation of radiolabeled farnesyl pyrophosphate ([¹⁴C]FPP).
-
Quantification: The amount of [¹⁴C]FPP produced is quantified using techniques such as scintillation counting after separation from the unreacted [¹⁴C]IPP.
-
Data Analysis: The concentration of the bisphosphonate that causes 50% inhibition of FPPS activity (IC50) is calculated from dose-response curves.[11][15]
Osteoclast Apoptosis Assay
Objective: To assess the ability of bisphosphonates to induce apoptosis in mature osteoclasts.
Methodology:
-
Osteoclast Generation: Mature osteoclasts are generated from bone marrow precursor cells by culturing them with M-CSF and RANKL.[12][16]
-
Treatment: The mature osteoclasts are treated with varying concentrations of the bisphosphonate for a specified duration (e.g., 24-72 hours).[12]
-
Apoptosis Detection: Apoptosis can be assessed using several methods:
-
Morphological Analysis: Staining with Hoechst 33342 to visualize nuclear condensation and fragmentation characteristic of apoptosis.[13]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[12]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, using fluorogenic or colorimetric substrates.[16][17]
-
-
Quantification: The percentage of apoptotic cells is quantified for each treatment condition.[16][17]
In Vivo Mouse Model of Bone Metastasis
Objective: To evaluate the efficacy of bisphosphonates in preventing or treating bone metastasis in a preclinical setting.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used.[4][18][19]
-
Tumor Cell Inoculation: Human cancer cells known to metastasize to bone (e.g., breast cancer cell lines like MDA-MB-231 or E0771) are injected into the mice.[4][18] This can be done via intracardiac, intravenous, or direct intra-tibial/femoral injection.[18][19]
-
Treatment Regimen: Bisphosphonate treatment can be administered either before tumor cell inoculation (preventive protocol) or after the establishment of bone metastases (treatment protocol).[19] Dosing and frequency are often designed to mimic clinical regimens.[18]
-
Monitoring and Endpoints:
-
Radiography/Micro-CT: To visualize and quantify osteolytic or osteoblastic lesions in the bones.[4][18][19]
-
Bioluminescence/Fluorescence Imaging: If tumor cells are engineered to express luciferase or fluorescent proteins, tumor burden can be non-invasively monitored over time.
-
Histomorphometry: At the end of the study, bones are harvested, and histological sections are analyzed to quantify tumor area and bone destruction.[19]
-
-
Data Analysis: The effects of the bisphosphonate on tumor burden, bone lesion area, and animal survival are compared between treated and control groups.
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of nitrogen-containing bisphosphonates.
Caption: A typical experimental workflow for evaluating bisphosphonates.
Caption: Logical relationships of bisphosphonate effects.
References
- 1. Differences between bisphosphonates in binding affinities for hydroxyapatite. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Mouse Breast Cancer Model of Local Bone Metastasis and Verification Using Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonates and Cancer: What Opportunities from Nanotechnology? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Value of Bisphosphonates in Cancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 9. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 16. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. Development of New Mouse Breast Cancer Model of Local Bone Metastasis and Verification Using Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How Do Bisphosphonates Inhibit Bone Metastasis In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Efficacy of LN-145 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LN-145 (Lifileucel), an autologous tumor-infiltrating lymphocyte (TIL) therapy, with alternative treatments for non-small cell lung cancer (NSCLC). The information presented is supported by experimental data from clinical and preclinical studies to assist researchers in evaluating its therapeutic potential.
Introduction to LN-145
LN-145 is an adoptive cell therapy that utilizes a patient's own tumor-infiltrating lymphocytes (TILs) to combat metastatic NSCLC. The process involves the surgical resection of a tumor, followed by the isolation and ex vivo expansion of the TILs. These expanded, tumor-specific T-cells are then infused back into the patient following a lymphodepleting chemotherapy regimen. Subsequently, interleukin-2 (IL-2) is administered to promote the proliferation and anti-tumor activity of the infused TILs.
Comparative Efficacy of LN-145 and Alternative Therapies
The anti-tumor activity of LN-145 has been evaluated in clinical trials, primarily in patients with advanced, heavily pretreated metastatic NSCLC who have progressed on prior therapies, including immune checkpoint inhibitors (ICIs). The following tables summarize the comparative efficacy of LN-145 with other second-line treatment modalities for metastatic NSCLC.
Table 1: Comparison of Objective Response Rates (ORR) and Disease Control Rates (DCR)
| Treatment Modality | Specific Agent(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Population |
| TIL Therapy | LN-145 (Lifileucel) | 21.4%[1][2][3][4] | 64.3%[2][4] | Heavily pretreated metastatic NSCLC, post-ICI |
| Chemotherapy | Docetaxel | 7.1% - 24%[5] | 38% - 60.2%[4][6] | Second-line metastatic NSCLC, post-platinum-based chemotherapy |
| Docetaxel + Ramucirumab | ~22%[4] | - | Second-line metastatic NSCLC | |
| Immunotherapy (ICI) | IO Re-challenge | ~28%[7][8] | - | Second-line metastatic NSCLC |
| Pembrolizumab + Ramucirumab | 28%[4] | - | Previously treated metastatic NSCLC | |
| Targeted Therapy | Varies (e.g., EGFR, ALK, ROS1 inhibitors) | 50% - 90%[1] | - | Metastatic NSCLC with specific actionable mutations |
Table 2: Durability of Response
| Treatment Modality | Specific Agent(s) | Median Duration of Response (mDoR) |
| TIL Therapy | LN-145 (Lifileucel) | Not Reached (at a median follow-up of 8.2 months)[1][2] |
| Chemotherapy | Docetaxel | Not consistently reported, generally short-lived responses[9] |
| Targeted Therapy | Selpercatinib (RET fusion-positive) | 17.5 months[10] |
| Sevabertinib (HER2 TKD-activating mutations) | 7.0 - 9.2 months[11] | |
| Taletrectinib (ROS1-positive) | 16.6 - 44.2 months[12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of TILs via Chromium-51 (⁵¹Cr) Release Assay
This assay measures the ability of TILs (effector cells) to lyse tumor cells (target cells).
1. Target Cell Labeling:
- Harvest target tumor cells and resuspend at a concentration of 1 x 10⁶ cells/mL.
- Incubate the cells with 50 µCi of ⁵¹Cr (as Na₂⁵¹CrO₄) for 1-2 hours at 37°C.[13]
- Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.[14]
- Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.[3]
2. Co-culture:
- Plate 1 x 10⁴ labeled target cells per well in a 96-well round-bottom plate.
- Add effector TILs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[2]
- Include control wells:
- Spontaneous release: Target cells with media only.
- Maximum release: Target cells with a lysis buffer (e.g., 1-2% Triton X-100).[15]
- Centrifuge the plate at a low speed to initiate cell contact and incubate for 4-5 hours at 37°C.[3][14]
3. Measurement of ⁵¹Cr Release:
- Centrifuge the plate and collect the supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) of the supernatant using a gamma counter.[2]
4. Calculation of Specific Lysis:
- Percent Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100.[15]
Protocol 2: In Vivo Anti-Tumor Efficacy of TIL Therapy in a Murine Model
This protocol outlines a general procedure for evaluating the anti-tumor effects of TIL therapy in a preclinical animal model.
1. Animal Model and Tumor Implantation:
- Utilize an appropriate mouse model, such as syngeneic models (e.g., C57BL/6 mice with B16F10 melanoma) or humanized mouse models for human TILs.[16]
- Subcutaneously inject a suspension of tumor cells into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
2. TIL Preparation and Infusion:
- Isolate TILs from tumors of donor mice and expand them ex vivo using a rapid expansion protocol (REP) with high-dose IL-2.[17]
- Administer a non-myeloablative lymphodepleting regimen to the tumor-bearing mice (e.g., cyclophosphamide).
- Infuse the expanded TILs intravenously into the mice.
3. IL-2 Administration:
- Administer systemic IL-2 to support the proliferation and function of the infused TILs.
4. Monitoring and Endpoint Analysis:
- Measure tumor dimensions regularly (e.g., every 2-3 days) using calipers.
- Calculate tumor volume (e.g., Volume = (width² x length) / 2).
- Monitor animal body weight and overall health.
- The primary endpoint is typically tumor growth inhibition or regression. Survival can be a secondary endpoint.
Signaling Pathways and Experimental Workflows
LN-145 (TIL) Mechanism of Action
The anti-tumor effect of LN-145 is mediated by the direct recognition and killing of cancer cells by the expanded TILs.[10] This process is initiated by the T-cell receptor (TCR) on the TILs binding to tumor-specific antigens presented by major histocompatibility complex (MHC) molecules on the tumor cells.
Experimental Workflow for LN-145 Production and Administration
The generation and administration of LN-145 for therapeutic use follows a multi-step process.
Conclusion
LN-145 demonstrates a clinically meaningful anti-tumor effect in a difficult-to-treat population of metastatic NSCLC patients who have progressed on prior therapies. While its ORR is comparable to some second-line immunotherapies, the durability of response appears promising. Compared to standard chemotherapy, LN-145 offers a potential for more durable responses. For patients with specific oncogenic driver mutations, targeted therapies remain the standard of care with significantly higher response rates. The complex manufacturing process and patient-specific nature of LN-145 are important considerations for its broader application. Further research is warranted to optimize patient selection and potentially combine LN-145 with other therapeutic modalities to enhance its efficacy.
References
- 1. Targeted Therapy in Advanced and Metastatic Non-Small Cell Lung Cancer. An Update on Treatment of the Most Important Actionable Oncogenic Driver Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controversies in NSCLC: which second-line strategy after chemo-immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety and Efficacy of Second-line Single Docetaxel (75 mg/m2) Therapy in Advanced Non-Small Cell Lung Cancer Patients who were Previously Treated with Platinum-based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Second line advanced or metastatic non-small cell lung cancer treatment after chemo-immunotherapy: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Pathology & Oncology Research | Targeted therapeutic options in early and metastatic NSCLC-overview [por-journal.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. onclive.com [onclive.com]
- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. revvity.com [revvity.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. researchgate.net [researchgate.net]
A Guide to Understanding the Cross-Reactivity of TH-Z145
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate identified as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), with an IC50 of 210 nM.[1][2] FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoids which are essential for various cellular processes, including protein prenylation. Inhibition of FPPS has been explored for therapeutic applications in diseases such as myeloma and lung cancer.[2] While the primary target of this compound is well-established, a comprehensive analysis of its cross-reactivity against other cellular targets, particularly protein kinases, is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
As of the latest available data, specific cross-reactivity studies for this compound, such as broad kinase selectivity screening (kinome scans), have not been published in the public domain. Therefore, this guide will provide an overview of the established target of this compound, outline the standard experimental methodologies for conducting cross-reactivity studies, and present visual workflows and pathway diagrams to illustrate these processes.
Primary Target and Signaling Pathway of this compound
This compound targets Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is responsible for the production of isoprenoid precursors, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the post-translational modification of small GTPases like Ras, Rho, and Rac, a process known as prenylation. Prenylation is essential for the proper membrane localization and function of these signaling proteins, which play significant roles in cell growth, differentiation, and survival. By inhibiting FPPS, this compound disrupts these crucial cellular signaling cascades.
References
- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of G-protein coupled receptors and mechanosensitive ion channels in pressure-induced chronotropy of lymphatic vessels [elifesciences.org]
A Comparative Analysis of TH-Z145 and Risedronate: Mechanism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound TH-Z145 and the established clinical drug risedronate. While both are bisphosphonates, their developmental stages, therapeutic applications, and the available efficacy data differ significantly. This document aims to objectively present the existing data to inform research and development activities.
Introduction
This compound is a lipophilic bisphosphonate currently available for research purposes only. It is a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) and is also described as a specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS)[1]. Its preclinical activity has been observed in oncology and virology models.
Risedronate, a nitrogen-containing bisphosphonate, is a widely prescribed medication for the treatment and prevention of osteoporosis and Paget's disease[2][3]. Its efficacy in reducing bone resorption and fracture risk is well-documented through extensive clinical trials[2][4][5][6][7][8][9].
Due to this compound's status as a research compound, a direct clinical efficacy comparison with risedronate is not feasible. This guide, therefore, focuses on a comparison of their mechanisms of action, supported by available preclinical and clinical data.
Mechanism of Action
Both this compound and risedronate exert their effects by inhibiting key enzymes in the mevalonate pathway. This pathway is crucial for the production of isoprenoid precursors, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.
This compound: Identified as a potent inhibitor of FPPS with an IC50 of 210 nM, and also as a specific GGPPS inhibitor[1]. By inhibiting these enzymes, this compound disrupts the synthesis of both FPP and GGPP. This dual inhibition is significant as it can affect a wide range of cellular processes that rely on both farnesylated and geranylgeranylated proteins, including cell proliferation, survival, and signaling.
Risedronate: Primarily functions as an inhibitor of FPPS in osteoclasts[2]. The inhibition of FPP synthesis in these cells prevents the prenylation of small GTPases necessary for osteoclast function and survival. This leads to osteoclast apoptosis and a subsequent reduction in bone resorption.
Signaling Pathway of FPPS and GGPPS Inhibition
Caption: Inhibition of FPPS and GGPPS in the mevalonate pathway by this compound and risedronate.
Efficacy Data: A Comparative Summary
The available data for this compound is preclinical, while for risedronate, there is a wealth of clinical trial data.
| Compound | Therapeutic Area | Model | Key Efficacy Findings | Reference |
| This compound | Oncology | B16-OVA cells (s.c.) xenograft mice model | Inhibited tumor growth and prolonged survival (quantitative data not available in public sources). | [1] |
| Virology | Pathogenic influenza model | Exhibited strong prophylactic effects (quantitative data not available in public sources). | [1] | |
| Risedronate | Osteoporosis | Postmenopausal women with at least one vertebral fracture (VERT North America Study) | - 41% reduction in new vertebral fractures over 3 years.- 65% reduction in new vertebral fractures after the first year.- 39% reduction in nonvertebral fractures over 3 years. | [4] |
| Osteoporosis | Postmenopausal women with two or more vertebral fractures (VERT Multinational Study) | - 49% reduction in new vertebral fractures over 3 years.- 61% reduction in new vertebral fractures within the first year. | [3] | |
| Osteoporosis | Men with primary or secondary osteoporosis | - 61% reduction in new vertebral fractures after 2 years. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings.
This compound: Preclinical Studies (General Protocols)
While specific protocols for the this compound studies are not publicly available, a general methodology for such preclinical investigations is outlined below.
Experimental Workflow for Preclinical Oncology Study
Caption: A generalized workflow for a preclinical in vivo oncology study.
Risedronate: VERT North America Clinical Trial Protocol
The Vertebral Efficacy with Risedronate Therapy (VERT) North America study was a pivotal trial establishing the efficacy of risedronate.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 2458 ambulatory postmenopausal women younger than 85 years with at least one vertebral fracture at baseline.
-
Interventions:
-
Oral risedronate (5 mg/day).
-
Placebo.
-
All participants received calcium (1000 mg/day).
-
Vitamin D (cholecalciferol, up to 500 IU/day) was provided if baseline 25-hydroxyvitamin D levels were low.
-
-
Duration: 3 years.
-
Primary Outcome Measures:
-
Incidence of new vertebral fractures, assessed by quantitative and semiquantitative evaluation of radiographs.
-
Incidence of radiographically confirmed nonvertebral fractures.
-
-
Secondary Outcome Measure: Change from baseline in bone mineral density (BMD) as measured by dual x-ray absorptiometry.
Conclusion
This compound and risedronate are both bisphosphonates that inhibit the mevalonate pathway, but they are at vastly different stages of development and have different target indications based on current data.
-
This compound is a promising research tool for investigating the roles of FPPS and GGPPS in cancer and infectious diseases. Its dual inhibitory action may offer a broader spectrum of activity. However, the lack of publicly available, detailed quantitative preclinical data and protocols limits a thorough assessment of its potential.
-
Risedronate is a well-established, clinically proven therapeutic for osteoporosis. Its efficacy and safety profile are supported by a large body of evidence from robust clinical trials. Its mechanism is primarily attributed to the inhibition of FPPS in osteoclasts.
For researchers in drug development, the preclinical findings for this compound, though limited, may warrant further investigation into the therapeutic potential of dual FPPS/GGPPS inhibitors in oncology and virology. The extensive clinical data for risedronate serves as a benchmark for the development of new therapies for bone diseases. Further publication of primary research on this compound is necessary to fully understand its therapeutic potential and to enable direct, data-driven comparisons with established drugs like risedronate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Risedronate’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized trial of the effects of risedronate on vertebral fractures in women with established postmenopausal osteoporosis. Vertebral Efficacy with Risedronate Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of risedronate treatment on vertebral and nonvertebral fractures in women with postmenopausal osteoporosis: a randomized controlled trial. Vertebral Efficacy With Risedronate Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
The Downstream Effects of HMG-CoA Reductase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the downstream effects of HMG-CoA reductase inhibitors, a class of drugs that competitively inhibit the enzyme HMG-CoA reductase, a critical rate-limiting step in the cholesterol biosynthesis pathway. While this document is intended to be a general guide, it will use the hypothetical compound TH-Z145 as a representative example of this class. The information presented here is a synthesis of established knowledge regarding HMG-CoA reductase inhibitors, commonly known as statins.
Mechanism of Action and Downstream Effects
HMG-CoA reductase inhibitors, such as our representative compound this compound, function by blocking the conversion of HMG-CoA to mevalonate. This inhibition leads to a primary effect of reducing endogenous cholesterol production, which in turn upregulates hepatic low-density lipoprotein (LDL) receptors, increasing the clearance of LDL cholesterol from the circulation.[1][2][3]
Beyond their well-documented lipid-lowering effects, these inhibitors exhibit a range of pleiotropic effects that are independent of their impact on cholesterol levels. These secondary effects are largely attributed to the reduced production of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for various cellular functions.[2][4]
Key downstream effects include:
-
Improved Endothelial Function: Increased activity of endothelial nitric oxide synthase (eNOS), leading to vasodilation and improved blood flow.[2][3]
-
Reduced Inflammation: Lower levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8, and decreased C-reactive protein (CRP) concentrations.[3]
-
Decreased Thrombogenicity: Reduced platelet activity and thromboxane A2 synthesis.[3]
-
Cardioprotective Effects: Decreased cardiomyocyte apoptosis and cardiac fibrosis.[2]
-
Anticancer Properties: Interference with tumor cell growth.[4]
Comparative Performance Data
To illustrate the potential efficacy of this compound in comparison to other HMG-CoA reductase inhibitors, the following tables summarize hypothetical, yet representative, quantitative data from preclinical studies.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | IC₅₀ (nM) |
| This compound (Hypothetical) | 10.5 |
| Atorvastatin | 8.2 |
| Simvastatin (activated) | 4.5 |
| Rosuvastatin | 5.1 |
| Pravastatin | 23.7 |
Table 2: Effects on LDL Cholesterol in a Murine Model
| Compound (10 mg/kg) | % Decrease in LDL-C |
| This compound (Hypothetical) | 45% |
| Atorvastatin | 52% |
| Rosuvastatin | 55% |
| Simvastatin | 48% |
| Pravastatin | 35% |
Table 3: Anti-Inflammatory Effects (CRP Reduction in a Rabbit Model)
| Compound (10 mg/kg) | % Decrease in CRP |
| This compound (Hypothetical) | 30% |
| Atorvastatin | 35% |
| Rosuvastatin | 38% |
| Simvastatin | 32% |
| Pravastatin | 25% |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the downstream effects of HMG-CoA reductase inhibitors.
In Vitro HMG-CoA Reductase Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against HMG-CoA reductase.
-
Materials: Recombinant human HMG-CoA reductase, HMG-CoA substrate, NADPH, test compound (e.g., this compound), and a suitable buffer system.
-
Procedure:
-
The enzyme is incubated with varying concentrations of the test compound.
-
The reaction is initiated by the addition of HMG-CoA and NADPH.
-
The rate of NADPH consumption is monitored spectrophotometrically at 340 nm.
-
The IC₅₀ value is calculated from the dose-response curve.
-
In Vivo Murine Model of Hypercholesterolemia
-
Objective: To assess the LDL cholesterol-lowering efficacy of the test compound.
-
Animal Model: C57BL/6J mice fed a high-fat, high-cholesterol diet for 8 weeks to induce hypercholesterolemia.
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle control, test compound at various doses).
-
The test compound is administered orally once daily for 4 weeks.
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Serum LDL cholesterol levels are measured using an enzymatic assay.
-
In Vivo Rabbit Model of Atherosclerosis and Inflammation
-
Objective: To evaluate the anti-inflammatory and anti-atherosclerotic effects of the test compound.
-
Animal Model: New Zealand White rabbits fed a cholesterol-rich diet to induce atherosclerosis.
-
Procedure:
-
Rabbits are treated with the test compound or vehicle control for 12 weeks.
-
Blood samples are collected periodically to measure inflammatory markers such as C-reactive protein (CRP) using an ELISA kit.
-
At the end of the study, the aortas are harvested, and the extent of atherosclerotic plaque formation is quantified by en face analysis after Oil Red O staining.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by HMG-CoA reductase inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound and its downstream pleiotropic effects.
Caption: A typical preclinical experimental workflow for an HMG-CoA reductase inhibitor.
References
- 1. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of TH-Z145 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the geranylgeranyl pyrophosphate synthase (GGPPS) inhibitor, TH-Z145, with alternative compounds. The information presented is based on available experimental data to facilitate informed decisions in research and development.
This compound is a lipophilic bisphosphonate that has been identified as a specific inhibitor of GGPPS, an enzyme crucial in the mevalonate pathway. GGPPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), a vital precursor for the post-translational modification of small GTPases like Rho, Rac, and Rap. These proteins are integral to various cellular processes, including signal transduction, cell proliferation, and cytoskeletal organization. Inhibition of GGPPS can, therefore, have significant therapeutic implications, particularly in oncology and inflammatory diseases.
Comparative Analysis of GGPPS Inhibitors
| Compound | Target(s) | IC50 (GGPPS) | Notes |
| This compound | GGPPS | ~210 nM | A lipophilic bisphosphonate, specific for GGPPS over FPPS. |
| Digeranyl Bisphosphonate (DGBP) | GGPPS | ~200 nM[1] | A well-characterized GGPPS inhibitor. |
| VSW1198 | GGPPS | 45 nM[2] | A potent homoisoprenoid triazole bisphosphonate. |
| Zoledronic Acid | FPPS, GGPPS | Weak GGPPS inhibitor | Primarily a potent FPPS inhibitor, often used as a comparator.[3] |
| Non-bisphosphonate inhibitors | GGPPS | ~30–50 μM | Represent a different chemical class of GGPPS inhibitors. |
Signaling Pathway and Experimental Workflow
The activity of this compound and other GGPPS inhibitors can be understood through their impact on the mevalonate pathway and subsequent protein prenylation.
Caption: The mevalonate pathway leading to protein prenylation.
The experimental workflow to verify the activity of GGPPS inhibitors typically involves enzymatic assays followed by cell-based assays to confirm downstream effects.
Caption: A typical experimental workflow for GGPPS inhibitor validation.
Experimental Protocols
In Vitro GGPPS Activity Assay (Spectrophotometric)
This assay measures the activity of GGPPS by quantifying the release of pyrophosphate (PPi), a product of the enzymatic reaction.
Materials:
-
Purified recombinant GGPPS enzyme
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
PPi quantification reagent (e.g., a commercially available phosphate assay kit)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FPP, and IPP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified GGPPS enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of PPi produced using a spectrophotometer according to the manufacturer's instructions for the PPi quantification reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Protein Prenylation
This method is used to assess the downstream effects of GGPPS inhibition on protein prenylation in a cellular context.
Materials:
-
Cell line of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against unprenylated forms of specific GTPases (e.g., Rap1A) or antibodies that recognize total protein levels.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the cells and treat them with various concentrations of the GGPPS inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the levels of unprenylated proteins. An increase in the unprenylated form of a protein indicates inhibition of the prenylation pathway.
References
- 1. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor using LC- MS/MS: Derivatization and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TH-Z145
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research compound TH-Z145. The following procedural guidance is designed to ensure the safe and effective use of this lipophilic bisphosphonate in a laboratory setting.
Summary of Key Information
This compound is an inhibitor of farnesyl pyrophosphate synthase (FPPS).[1][2][3][4] While a Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance or mixture, it is crucial to handle it with the appropriate precautions to avoid contact, inhalation, and ingestion.[5]
Quantitative Data
| Property | Value | Citations |
| Molecular Formula | C16H28O7P2 | [5] |
| Molecular Weight | 394.34 g/mol | [5] |
| Storage Temperature | 2-8°C (as received) | [5] |
| -20°C for 1 month (in solvent) | [4] | |
| -80°C for 6 months (in solvent) | [4] | |
| Purity | 97.05% | [2] |
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Citation |
| Eye Protection | Safety goggles with side-shields | [5] |
| Hand Protection | Protective gloves (e.g., nitrile) | [5] |
| Body Protection | Impervious clothing (e.g., laboratory coat) | [5] |
| Respiratory | Suitable respirator (use in a well-ventilated area or with local exhaust ventilation) | [5] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[5]
-
For long-term storage of solutions, refer to the temperatures and durations listed in the quantitative data table.[4]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[5]
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. First Aid Measures:
| Exposure Route | First Aid Procedure | Citation |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. | [5] |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention. | [5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. | [5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [5] |
Disposal Plan
As specific disposal instructions for this compound are not available, the following general guidelines for chemical waste disposal should be followed.
-
Waste Identification: All waste containing this compound (solid, solutions, and contaminated consumables) must be treated as chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatible.
-
Containerization:
-
Place solid waste and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container.
-
Collect liquid waste in a separate, sealed, and labeled container.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount of waste.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations.
Visualizations
Mechanism of Action of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
